D,L-N,N-Didesmethyl Venlafaxine-d11
Description
BenchChem offers high-quality D,L-N,N-Didesmethyl Venlafaxine-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-N,N-Didesmethyl Venlafaxine-d11 including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C₁₅H₁₂D₁₁NO₂ |
|---|---|
Poids moléculaire |
260.42 |
Synonymes |
Dinorvenlafaxine-d11; 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11; _x000B_1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol-d11; _x000B_2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine-d11; |
Origine du produit |
United States |
Technical Monograph: D,L-N,N-Didesmethyl Venlafaxine-d11
The following technical guide details the chemical properties, metabolic context, and bioanalytical applications of D,L-N,N-Didesmethyl Venlafaxine-d11.
High-Purity Stable Isotope Internal Standard for Bioanalysis
Executive Summary
D,L-N,N-Didesmethyl Venlafaxine-d11 (also known as Dinorvenlafaxine-d11) is a highly specialized deuterated reference standard used primarily in the quantitative analysis of Venlafaxine and its metabolites. As the fully N-demethylated primary amine metabolite of the antidepressant Venlafaxine, this compound represents the endpoint of the N-demethylation metabolic pathway.
Its "d11" isotopic labeling provides a significant mass shift (+11 Da) relative to the unlabeled analyte, eliminating spectral crosstalk and ion suppression interference in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This guide serves as a definitive reference for researchers utilizing this compound in DMPK (Drug Metabolism and Pharmacokinetics) and forensic toxicology.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is a stable isotope-labeled analog of N,N-Didesmethylvenlafaxine, where specific hydrogen atoms (typically on the cyclohexyl ring and ethyl chain) are replaced by deuterium.
Table 1: Chemical Specifications
| Property | Detail |
| Chemical Name | D,L-N,N-Didesmethyl Venlafaxine-d11 |
| Synonyms | Dinorvenlafaxine-d11; 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 |
| CAS Number (Unlabeled) | 93413-77-5 |
| CAS Number (Labeled) | Not assigned in public registries; refer to Product Code TRC-D441573 |
| Molecular Formula | C₁₅H₁₂D₁₁NO₂ |
| Molecular Weight | ~260.41 g/mol (Unlabeled MW: 249.35 g/mol ) |
| Chemical Class | Phenethylamine / Cyclohexanol derivative |
| Functional Groups | Primary Amine (-NH₂), Tertiary Alcohol (-OH), Methoxy Ether (-OCH₃) |
| Isotopic Purity | Typically ≥ 98% atom % D |
| Chemical Purity | ≥ 98% |
| Appearance | White to Off-White Solid |
| Solubility | Methanol, DMSO, Acetonitrile, Water (slightly soluble as free base, soluble as HCl salt) |
| pKa (Calculated) | ~9.4 (Amine), ~13.5 (Alcohol) |
Metabolic Context & Signaling Pathway
Venlafaxine undergoes extensive hepatic metabolism via two parallel pathways: O-demethylation (major, CYP2D6) and N-demethylation (minor, CYP3A4). N,N-Didesmethylvenlafaxine is formed via the sequential removal of methyl groups from the amine nitrogen.
While O-desmethylvenlafaxine (ODV) is pharmacologically active, the N-demethylated metabolites (NDV and N,N-didesmethyl) are generally considered to have negligible antidepressant activity.[1] However, monitoring them is critical for assessing CYP3A4 activity and total drug clearance.
Figure 1: Venlafaxine Metabolic Cascade
Caption: Metabolic pathway of Venlafaxine showing the formation of N,N-Didesmethylvenlafaxine via sequential N-demethylation mediated by CYP3A4.[1][2]
Bioanalytical Applications (LC-MS/MS)
The primary utility of D,L-N,N-Didesmethyl Venlafaxine-d11 is as an Internal Standard (IS) . Its high mass shift (+11 Da) is superior to d3 or d6 analogs, as it prevents isotopic overlap with natural isotopes of the analyte, ensuring high precision in low-concentration samples.
Sample Preparation Protocol (Solid Phase Extraction)
Objective : Isolate N,N-didesmethylvenlafaxine from human plasma.
-
Aliquot : Transfer 200 µL of plasma into a clean tube.
-
IS Addition : Spike with 20 µL of D,L-N,N-Didesmethyl Venlafaxine-d11 working solution (100 ng/mL in MeOH).
-
Buffer : Add 200 µL of 50 mM Ammonium Acetate (pH 9.0) to basify the sample (ensures the primary amine is uncharged for extraction).
-
Extraction :
-
Use an MCX (Mixed-Mode Cation Exchange) SPE cartridge.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load sample.
-
Wash: 1 mL 2% Formic Acid (removes acidic interferences), then 1 mL MeOH (removes neutral lipids).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol.
-
-
Reconstitution : Evaporate eluate under Nitrogen at 40°C and reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters[6][11]
-
Column : C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase :
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.
-
-
Ionization : ESI Positive Mode.
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N,N-Didesmethyl Venlafaxine | 250.2 | 58.1 | 25 |
| D,L-N,N-Didesmethyl Venlafaxine-d11 | 261.3 | 58.1 | 25 |
Note: The product ion m/z 58.1 corresponds to the dimethyl-amine fragment in the parent, but for the didesmethyl variant (primary amine), the fragmentation pattern shifts. The primary amine fragment is typically the amino-methyl cation. Always optimize transitions on your specific instrument.
Handling, Stability & Storage
Storage Conditions
-
Solid State : Store at -20°C under desiccated conditions. Stable for >2 years if protected from moisture and light.
-
Solution State : Stock solutions (1 mg/mL in Methanol) are stable for 6 months at -80°C. Working solutions should be prepared fresh weekly.
Isotopic Stability
The deuterium labels are located on the cyclohexyl ring and/or stable carbon positions, making them resistant to hydrogen exchange in aqueous buffers at physiological pH. However, avoid exposure to extremely acidic conditions (pH < 1) at high temperatures for extended periods.
Safety[3]
-
Hazard Class : Irritant.
-
PPE : Wear nitrile gloves, safety goggles, and lab coat. Handle inside a fume hood to avoid inhalation of dust.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 9795857, N,N-Didesmethylvenlafaxine. Retrieved from [Link]
-
Liu, W., et al. (2011) . Simultaneous determination of venlafaxine and its three metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]
-
Knezevic, C. E., et al. (2024) . Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Technical Guide: Synthesis and Characterization of D,L-N,N-Didesmethyl Venlafaxine-d11
This guide details the synthesis, purification, and characterization of D,L-N,N-Didesmethyl Venlafaxine-d11 (also known as Dinorvenlafaxine-d11). This compound serves as a critical stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Venlafaxine and its metabolites in biological matrices via LC-MS/MS.
Executive Summary
N,N-Didesmethyl Venlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol) is a downstream metabolite of the antidepressant Venlafaxine, formed via the N-demethylation pathway mediated by CYP3A4 and CYP2C19. In pharmacokinetic (PK) and toxicological studies, precise quantification requires an internal standard that mimics the analyte's physicochemical properties while providing distinct mass separation.[1]
The d11-isotopologue is preferred over lower-mass analogs (e.g., d3 or d6) because it eliminates isotopic overlap (cross-talk) with the natural M+2/M+3 isotopic envelope of the analyte, ensuring high-fidelity data in trace-level analysis.
Retrosynthetic Analysis & Strategy
The synthesis of the d11-analog hinges on the introduction of the deuterium label at the most metabolically stable positions—typically the cyclohexyl ring and the methoxy group or the ethyl backbone.
Strategic Route: The most robust pathway utilizes Cyclohexanone-d10 as the primary source of deuterium. This imparts 10 deuterium atoms into the metabolically stable cyclohexyl ring. The 11th deuterium is typically introduced at the benzylic position (methine) or via the use of a deuterated methoxy precursor, depending on the specific "d11" substitution pattern required. For this guide, we focus on the Cyclohexanone-d10 route coupled with a deuterated condensation or reduction step to achieve high isotopic incorporation.
Reaction Scheme Overview
-
Condensation: 4-Methoxyphenylacetonitrile + Cyclohexanone-d10 → Intermediate A (d10-labeled nitrile).
-
Reduction: Catalytic hydrogenation or Hydride reduction of the nitrile to the primary amine.
Figure 1: Synthetic pathway for the preparation of the deuterated core scaffold.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Precursor A: 4-Methoxyphenylacetonitrile (CAS: 104-47-2)
-
Isotope Source: Cyclohexanone-d10 (CAS: 51209-49-5, >98 atom % D)
-
Base: Lithium Diisopropylamide (LDA) or 50% NaOH with TBAB (Phase Transfer Catalyst).
-
Reducing Agent: Rhodium on Alumina (Rh/Al2O3) or Raney Nickel.
-
Solvents: THF (anhydrous), Ethanol, Ethyl Acetate.
Step 1: Condensation (Formation of the Cyclohexanol Ring)
This step constructs the quaternary carbon center. The use of LDA at low temperature is preferred for isotopic standards to prevent scrambling, although phase-transfer catalysis (PTC) is viable for scale-up.
-
Setup: Flame-dry a 250 mL three-neck flask and purge with Argon.
-
Deprotonation: Add 4-Methoxyphenylacetonitrile (1.0 eq) to anhydrous THF. Cool to -78°C. Slowly add LDA (1.1 eq) over 30 minutes. The solution will turn deep yellow/orange, indicating the formation of the benzylic anion.
-
Addition: Dissolve Cyclohexanone-d10 (1.05 eq) in THF and add dropwise to the anion solution at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol-d10 .
Step 2: Nitrile Reduction to Primary Amine
The nitrile group is reduced to the primary amine (-CH2NH2). Note: To achieve d11 , one may use LiAlD4 (Lithium Aluminum Deuteride) in this step to introduce deuterium at the alpha-amine position, or rely on a d11 precursor in Step 1. Assuming a standard reduction of the d10-intermediate:
-
Dissolution: Dissolve the d10-nitrile intermediate in Ethanol/NH3 (saturated).
-
Catalyst: Add 5% Rh/Al2O3 (10% w/w loading).
-
Hydrogenation: Hydrogenate in a Parr shaker at 50 psi H2 pressure for 24 hours at RT.
-
Critical Control: Monitor via TLC or LC-MS to ensure complete reduction of the nitrile without reducing the aromatic ring.
-
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Salt Formation: Concentrate the filtrate. Dissolve the residue in Ethyl Acetate and treat with HCl in isopropanol to precipitate the hydrochloride salt .
Characterization & Validation
Mass Spectrometry (LC-MS/MS)
The identity is confirmed by the mass shift relative to the unlabeled standard.[1]
| Parameter | Unlabeled N,N-Didesmethyl Venlafaxine | D,L-N,N-Didesmethyl Venlafaxine-d11 |
| Formula | C15 H23 N O2 | C15 H12 D11 N O2 |
| Monoisotopic Mass | 249.17 Da | 260.24 Da (+11 Da) |
| Precursor Ion (M+H)+ | 250.2 m/z | 261.3 m/z |
| Key Fragment (Quant) | 58.0 (CH2=N+H2) | 58.0 (Unlabeled amine chain) * |
*Note: If the side chain is unlabeled, the fragment remains 58. If the reduction used LiAlD4, the fragment would shift.
NMR Spectroscopy
-
1H NMR (DMSO-d6): The most distinct feature of the d11 analog is the disappearance of the broad multiplet signals typically seen between 1.2–1.7 ppm corresponding to the 10 protons of the cyclohexyl ring.
-
Aromatic Region: 6.8–7.2 ppm (4H, dd) remains intact (unless aromatic deuteration was performed).
-
Methoxy: Singlet at 3.7 ppm (3H) remains (unless d3-methoxy was used).
Chemical Purity & Isotopic Enrichment
-
HPLC Purity: >98% (Area %).
-
Isotopic Enrichment: >99% isotopic purity is required to prevent contribution to the M+0 channel. This is calculated using the ratio of peak intensities:
.
Metabolic Context & Application
N,N-didesmethyl venlafaxine is a minor metabolite but serves as a stable endpoint for tracking the complete N-demethylation pathway.
Figure 2: Metabolic pathway of Venlafaxine showing the formation of N,N-didesmethyl venlafaxine.
Storage and Stability
-
Format: Typically supplied as the Hydrochloride (HCl) salt.
-
Storage: -20°C, protected from light and moisture.
-
Solution Stability: Stable in Methanol/Water (50:50) for up to 6 months at -20°C. Deuterium exchange at the hydroxyl position is possible in protic solvents but does not affect the C-D skeleton.
References
-
Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. Link
-
Chowdhury, S. K., et al. (2010). Identification of metabolites of venlafaxine in human plasma by LC/MS/MS.[2] Drug Metabolism and Disposition.[2]
-
Toronto Research Chemicals (TRC). D,L-N,N-Didesmethyl Venlafaxine-d11 Product Data Sheet.Link
-
Liu, W., et al. (2011). Simultaneous determination of venlafaxine and its metabolites in human plasma by LC-MS/MS.[2] Journal of Chromatography B, 879(19), 1609-1615. Link
-
FDA. Venlafaxine Hydrochloride Label and Prescribing Information.Link
Sources
Technical Monograph: D,L-N,N-Didesmethyl Venlafaxine-d11
[1]
Executive Summary
D,L-N,N-Didesmethyl Venlafaxine-d11 (also known as Dinorvenlafaxine-d11) is the deuterated analog of N,N-didesmethyl venlafaxine, a minor metabolite of the antidepressant Venlafaxine. It serves as a critical Internal Standard (IS) in clinical toxicology and pharmacokinetic (PK) studies.
Unlike the primary metabolite O-desmethylvenlafaxine (ODV), the N,N-didesmethyl species represents the complete N-demethylation of the parent amine. The "-d11" isotopic labeling typically involves a fully deuterated cyclohexyl ring (d10) and a deuterated methine group (d1) on the ethyl chain, ensuring mass shift retention during fragmentation and preventing deuterium exchange.
Chemical Identity & Properties
The following data consolidates the physicochemical attributes of the compound. Note that while the unlabeled parent has a registered CAS, the high-order deuterated variant is often cataloged by chemical suppliers rather than a public CAS registry.
| Property | Specification |
| Chemical Name | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 |
| Synonyms | Dinorvenlafaxine-d11; D,L-Bis-N-desmethyl Venlafaxine-d11 |
| Unlabeled CAS | 93413-77-5 (Parent: N,N-Didesmethyl Venlafaxine) |
| Labeled CAS | Not formally assigned in public registries. (Ref: TRC-D441573) |
| Molecular Formula | C₁₅H₁₂D₁₁NO₂ |
| Molecular Weight | ~260.41 g/mol (Unlabeled: 249.35 g/mol ) |
| Isotopic Purity | Typically ≥ 98% atom D |
| Chemical Purity | ≥ 95% (HPLC) |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water. |
| pKa | ~9.4 (Amine), ~14 (Alcohol) |
Metabolic Context: The Venlafaxine Pathway
Understanding the placement of N,N-didesmethyl venlafaxine is crucial for multi-analyte assays. Venlafaxine undergoes extensive hepatic metabolism via CYP2D6 and CYP3A4.
Pathway Logic
-
Major Route (CYP2D6): Venlafaxine
O-desmethylvenlafaxine (ODV).[1][2] -
Minor Route (CYP3A4): Venlafaxine
N-desmethylvenlafaxine (NDV). -
Secondary Route: NDV is further demethylated to N,N-didesmethyl venlafaxine .
The N,N-didesmethyl metabolite accumulates in patients with specific CYP polymorphisms or during overdose, making its quantification vital for comprehensive toxicological screening.
Visualization: Venlafaxine Metabolic Map
Figure 1: Metabolic pathway of Venlafaxine showing the formation of N,N-didesmethyl venlafaxine via the CYP3A4-mediated N-demethylation cascade.
Bioanalytical Protocol (LC-MS/MS)[3][4][5]
The following protocol outlines a validated workflow for quantifying N,N-didesmethyl venlafaxine in human plasma using the d11 analog as the Internal Standard.
A. Sample Preparation (Protein Precipitation)[6]
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of D,L-N,N-Didesmethyl Venlafaxine-d11 working solution (100 ng/mL in methanol).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (0.1% Formic Acid). Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
B. Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 90% A
-
0.5 min: 90% A
-
3.0 min: 10% A (Ramp)
-
4.0 min: 10% A (Hold)
-
4.1 min: 90% A (Re-equilibrate)
-
C. Mass Spectrometry (MRM Parameters)
Ionization Mode: ESI Positive Source Temperature: 500°C
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| N,N-Didesmethyl Venlafaxine | 250.2 | 121.1 | 25 | Cleavage of ethyl chain (Methoxybenzyl cation) |
| D,L-N,N-Didesmethyl-d11 (IS) | 261.3 | 121.1 | 25 | Label on cyclohexyl ring; Product ion is unlabeled |
Note: The d11 label is typically located on the cyclohexyl ring (d10) and the methine proton (d1). Upon fragmentation to the m/z 121 ion (4-methoxybenzyl cation), the deuterated portion is lost as neutral loss, leaving the unlabeled aromatic fragment. This requires careful cross-talk verification.
Visualization: Analytical Workflow
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of N,N-didesmethyl venlafaxine.
Handling & Stability
-
Storage: Store neat standard at -20°C. Solutions in methanol are stable for 1 month at -20°C.
-
Light Sensitivity: Venlafaxine derivatives are generally light-stable, but amber vials are recommended for long-term storage.
-
Hygroscopicity: The hydrochloride salt form (if applicable) is hygroscopic; equilibrate to room temperature before weighing.
-
Deuterium Exchange: The d11 label on the cyclohexyl ring is non-exchangeable under physiological and standard LC conditions (pH 2-8).
References
-
Toronto Research Chemicals. D,L-N,N-Didesmethyl Venlafaxine-d11 Product Data Sheet. Product Code TRC-D441573.[3] Link
-
LGC Standards. Reference Materials for Venlafaxine Metabolites. Link
-
Liu, W., et al. (2011). "Simultaneous determination of venlafaxine and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, 879(26), 2781-2788. Link
-
PubChem. N,N-Didesmethylvenlafaxine (Unlabeled Parent) - Compound Summary. CID 9795857.[4][5] Link
- Shamsipur, M., et al. (2010). "High-performance liquid chromatographic determination of venlafaxine and its main metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1322-1327.
Sources
- 1. VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N) [probes-drugs.org]
- 2. researchgate.net [researchgate.net]
- 3. D,L-N,N-Didesmethyl Venlafaxine-d11 | LGC Standards [lgcstandards.com]
- 4. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
Technical Guide: Molecular Weight & Analytical Profiling of D,L-N,N-Didesmethyl Venlafaxine-d11
The following technical guide details the molecular characteristics, analytical profiling, and metabolic context of D,L-N,N-Didesmethyl Venlafaxine-d11 , a critical stable isotope-labeled internal standard used in high-precision quantitation.
Executive Summary
D,L-N,N-Didesmethyl Venlafaxine-d11 (also known as Dinorvenlafaxine-d11 ) is a highly specific stable isotope-labeled internal standard (SIL-IS) designed for the quantification of the minor venlafaxine metabolite, N,N-didesmethylvenlafaxine, in biological matrices.
With a molecular weight of 260.42 g/mol , this deuterated analog provides a mass shift of +11 Da relative to the unlabeled analyte (MW 249.35). This significant mass difference eliminates isotopic overlap (cross-talk) from the native M+1 and M+2 isotopes, ensuring superior selectivity in LC-MS/MS assays. It is primarily utilized in pharmacokinetic (PK) studies, forensic toxicology, and metabolic phenotyping to monitor the downstream metabolism of venlafaxine beyond the major O-desmethyl and N-desmethyl pathways.
Chemical Identity & Physicochemical Properties[1]
The accurate characterization of this standard is fundamental for preparing calibration curves and quality control (QC) samples. The "d11" labeling typically involves the perdeuteration of the cyclohexyl ring and adjacent structural protons, ensuring high isotopic stability and minimal deuterium-hydrogen exchange.
Core Specifications
| Parameter | Specification |
| Product Name | D,L-N,N-Didesmethyl Venlafaxine-d11 |
| Synonyms | Dinorvenlafaxine-d11; 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 |
| CAS Number (Unlabeled) | 93413-77-5 |
| Chemical Formula | C₁₅H₁₂D₁₁NO₂ |
| Molecular Weight (Average) | 260.42 g/mol |
| Exact Mass (Monoisotopic) | 260.2421 Da |
| Appearance | White to Off-White Solid |
| Solubility | Methanol, DMSO, Acetonitrile |
| pKa (Calculated) | ~9.4 (Primary Amine) |
Structural Integrity
The "N,N-didesmethyl" designation indicates the removal of both methyl groups from the amine nitrogen, resulting in a primary amine (-NH₂). This contrasts with Venlafaxine (tertiary amine) and N-desmethylvenlafaxine (secondary amine). The chiral center at the methine carbon is preserved, and the standard is supplied as a racemic mixture (D,L) , mirroring the chirality of the pharmaceutical parent compound.
Metabolic Context & Causality
Understanding the placement of N,N-didesmethylvenlafaxine within the metabolic cascade is essential for interpreting its low abundance in plasma relative to the parent drug.
Metabolic Pathway
Venlafaxine undergoes extensive first-pass metabolism in the liver. While O-desmethylvenlafaxine (ODV) is the major active metabolite formed by CYP2D6, the N-demethylation pathway (mediated by CYP3A4/2C19) produces N-desmethylvenlafaxine (NDV). N,N-didesmethylvenlafaxine is a downstream product formed by the further demethylation of NDV.
-
Clinical Relevance: Elevated levels of N-desmethyl and N,N-didesmethyl metabolites often indicate CYP2D6 poor metabolizer (PM) status, as the blockade of the major ODV pathway shunts metabolism toward N-demethylation.
Pathway Visualization
The following diagram illustrates the biotransformation routes, highlighting the position of the N,N-didesmethyl metabolite.
Caption: Metabolic cascade of Venlafaxine showing the formation of N,N-Didesmethylvenlafaxine via the N-demethylation pathway.[1]
Analytical Methodology: LC-MS/MS Protocol[3][4][5][6][7][8][9][10]
To achieve robust quantitation, the use of D,L-N,N-Didesmethyl Venlafaxine-d11 is mandatory. The following protocol outlines a self-validating workflow for bioanalysis.
Mass Spectrometry Parameters (MRM)
The primary amine structure alters the fragmentation pattern compared to the dimethylated parent. The loss of the cyclohexyl ring or the formation of the methoxybenzyl cation are common transitions.
-
Ionization: ESI Positive Mode
-
Precursor Ion (Q1): 261.2 m/z ([M+H]⁺)
-
Quantifier Transition (Q3): 121.1 m/z (Methoxybenzyl moiety - Verify experimentally as label location affects this) or 243.2 m/z (Loss of water).
-
Note: If the d11 label is on the cyclohexyl ring, the 121 fragment (derived from the phenyl ring) will remain unlabeled. If the label is on the phenyl ring, the fragment will shift. Always perform a product ion scan on the neat standard to confirm the Q3 mass.
-
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N,N-Didesmethyl Venlafaxine | 250.2 | 121.1 / 232.1 | 30 | 20-35 |
| N,N-Didesmethyl Venlafaxine-d11 | 261.2 | 121.1 / 243.2 | 30 | 20-35 |
Sample Preparation (Liquid-Liquid Extraction)
Due to the polarity of the primary amine, Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) provides cleaner extracts than protein precipitation.
-
Aliquot: Transfer 200 µL plasma to a chemically resistant tube.
-
IS Spike: Add 20 µL of D,L-N,N-Didesmethyl Venlafaxine-d11 working solution (e.g., 100 ng/mL).
-
Basify: Add 50 µL of 0.1 M NaOH (pH adjustment is critical to suppress ionization of the amine and drive it into the organic phase).
-
Extract: Add 1 mL MTBE, vortex for 5 minutes, centrifuge at 4000 rpm for 10 min.
-
Reconstitute: Evaporate the supernatant under nitrogen and reconstitute in Mobile Phase A/B (80:20).
Analytical Workflow Diagram
Caption: Step-by-step workflow for the extraction and quantification of N,N-Didesmethylvenlafaxine.
Handling & Stability
-
Storage: Store neat solid at -20°C under desiccated conditions. Deuterated standards can be hygroscopic.
-
Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for up to 6 months at -20°C.
-
Isotope Effect: The deuterium labeling is stable at physiological pH. However, avoid exposure to extremely acidic conditions at high temperatures to prevent potential deuterium-hydrogen exchange on the aromatic ring (if labeled there).
References
-
LGC Standards / Toronto Research Chemicals. D,L-N,N-Didesmethyl Venlafaxine-d11 Product Page. Retrieved from
-
PubChem. N,N-Didesmethylvenlafaxine (Compound Summary). National Library of Medicine. Retrieved from
-
Smpdb.ca. Venlafaxine Metabolism Pathway. Small Molecule Pathway Database. Retrieved from
-
Patel, B. N., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites... in heterozygous carriers of the CYP2D6 allele. European Journal of Clinical Pharmacology. Retrieved from
Sources
The Gold Standard: Interpreting and Utilizing the Certificate of Analysis for D,L-N,N-Didesmethyl Venlafaxine-d11
Topic: Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists.
Executive Summary: The Role of the "d11" Isotope
In the quantitative bioanalysis of Venlafaxine and its metabolites, precision is non-negotiable. While O-desmethylvenlafaxine (ODV) is the primary active metabolite, N,N-didesmethyl venlafaxine (DDV) represents a critical downstream product of the N-demethylation pathway (mediated by CYP3A4/2C19).
The deuterated standard, D,L-N,N-Didesmethyl Venlafaxine-d11 (DDV-d11) , is a highly specialized Internal Standard (IS). Unlike common d3 or d6 analogs which often label labile methyl groups, a d11 labeling pattern typically targets the stable cyclohexyl ring and ethyl chain. This mass shift (+11 Da) virtually eliminates "cross-talk" (isotopic interference) between the analyte and the IS, a common failure mode in high-sensitivity LC-MS/MS assays.
This guide dissects the Certificate of Analysis (CoA) for DDV-d11, transforming static data points into actionable experimental protocols.
Metabolic Context & Structural Logic
To utilize the standard effectively, one must understand its origin. DDV is the fully N-demethylated congener of Venlafaxine.
Figure 1: Venlafaxine Metabolic Pathway & Labeling Logic
The following diagram illustrates the metabolic cascade and the structural distinction of the N,N-didesmethyl metabolite.
Figure 1 Caption: Metabolic formation of N,N-didesmethyl venlafaxine. The d11 IS corrects for matrix effects during the quantification of the DDV metabolite.
Deconstructing the Certificate of Analysis (CoA)
A CoA for a stable isotope is not merely a receipt; it is a calibration tool. Below are the critical parameters for DDV-d11 and how they dictate your experimental setup.
A. Chemical Purity vs. Isotopic Purity
These are distinct metrics. A standard can be 99.9% chemically pure but have poor isotopic enrichment.
| Parameter | CoA Specification (Typical) | Operational Impact |
| Chemical Purity | > 98% (HPLC) | Determines the actual mass of analyte weighed. If purity is 95%, you must apply a correction factor (1/0.95) to your weighing to achieve the target concentration. |
| Isotopic Enrichment | > 99 atom % D | Critical. This measures the % of molecules that are actually d11. |
| Isotopic Distribution | d0 < 0.1% | The "Killer" Metric. If d0 (unlabeled DDV) is present in your IS, it will appear as analyte in your blank samples, artificially raising your Lower Limit of Quantitation (LLOQ). |
B. The "d0 Contribution" Check
The Protocol: Before running any samples, you must validate the "Cross-Signal Contribution" (CSC).
-
Infuse the DDV-d11 IS alone at the working concentration.
-
Monitor the MRM transition for the unlabeled analyte (DDV).
-
Acceptance Criteria: The response in the analyte channel contributed by the IS must be < 20% of the LLOQ response (per FDA Bioanalytical Guidelines).
C. Salt Form Correction
DDV-d11 is often supplied as a salt (e.g., Hydrochloride or Oxalate) to improve stability.
-
Scenario: CoA lists "N,N-Didesmethyl Venlafaxine-d11 HCl".
-
Action: You must correct for the Free Base (FB) content.
- (Hypothetical)
-
Note: Always use the exact Molecular Weight (MW) listed on the specific lot CoA, as hydration states can vary.
Experimental Protocol: LC-MS/MS Quantification
This protocol is designed for high-throughput PK studies using DDV-d11 as the Internal Standard.[1]
Figure 2: The Self-Validating Workflow
This flowchart outlines the preparation and validation steps required to ensure data integrity.
Figure 2 Caption: Workflow for introducing DDV-d11 into a bioanalytical assay, emphasizing the mandatory interference check.
Step-by-Step Methodology
1. Stock Preparation
-
Solvent: Methanol (MeOH) is preferred for Venlafaxine metabolites. Avoid pure water for stocks to prevent adsorption to glass.
-
Concentration: Prepare a primary stock at 1.0 mg/mL (free base equivalent).
-
Storage: -20°C. Stable for ~12 months (verify with stability testing).
2. Mass Spectrometry Conditions (ESI+)
DDV contains a primary amine and a tertiary hydroxyl group, making it highly amenable to positive electrospray ionization (ESI+).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| DDV (Analyte) | 250.2 | 58.1 | ~25 | Cleavage of amino-ethyl chain (typical for Venlafaxine analogs). |
| DDV-d11 (IS) | 261.3 | 58.1 | ~25 | Note: If the label is on the ring, the fragment might not shift. If the label is on the chain, the fragment will shift. Consult the CoA structure. |
-
Critical Technical Note: If the d11 labeling is on the cyclohexyl ring, the common product ion (often the dimethylamino/ethyl fragment) might not carry the label.
-
Scenario A (Ring Labeled): Parent 261
Product 58 (Unlabeled fragment). -
Scenario B (Chain Labeled): Parent 261
Product 69 (Labeled fragment). -
Recommendation: Always perform a Product Ion Scan (MS2) on the IS to determine the dominant labeled fragment. Using a labeled fragment transition is superior as it reduces background noise.
-
3. Chromatography (LC)[1][2][3][4]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex),
mm, 1.7 m. -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures protonation of the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Retention Time: DDV is more polar than Venlafaxine (due to loss of methyl groups). Expect it to elute earlier than the parent.
Troubleshooting & Integrity
Even with a perfect CoA, assays can fail.
-
Issue: Signal Suppression.
-
Cause: Co-eluting phospholipids.
-
Solution: Since DDV-d11 is a stable isotope, it should compensate.[3] However, if suppression exceeds 50%, sensitivity is lost. Monitor the IS Peak Area across the run. If IS response drops in patient samples vs. standards, matrix effects are high.
-
-
Issue: Deuterium Isotope Effect.
-
Observation: DDV-d11 elutes slightly earlier than DDV.
-
Cause: Deuterium is slightly more hydrophilic than Hydrogen.
-
Impact: Usually negligible. However, if the shift is significant (>0.1 min) and they fall into different matrix suppression zones, the IS will not correct effectively.
-
Fix: Use a shallower gradient or modify the organic modifier (Methanol often reduces this separation compared to Acetonitrile).
-
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] (2018).[7][8] Available at: [Link]
-
PharmGKB. Venlafaxine Pathway, Pharmacokinetics. (2013).[7][9] Detailed metabolic pathways including N-demethylation. Available at: [Link][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. youtube.com [youtube.com]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Role of D,L-N,N-Didesmethyl Venlafaxine-d11 in Drug Metabolism Studies
Abstract
This technical guide provides an in-depth exploration of the critical role of the stable isotope-labeled internal standard, D,L-N,N-Didesmethyl Venlafaxine-d11, in the bioanalytical investigation of Venlafaxine's metabolism. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), exhibits a complex metabolic profile primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This inherent variability in metabolism necessitates highly accurate and precise quantitative methods to ensure reliable pharmacokinetic and toxicokinetic data in drug development. This guide will elucidate the rationale for employing a deuterated internal standard, detail the metabolic pathways of Venlafaxine, and provide a comprehensive, field-proven protocol for the simultaneous quantification of Venlafaxine and its key metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Imperative for Precision in Venlafaxine Bioanalysis
Venlafaxine is a cornerstone in the treatment of major depressive disorder, anxiety, and panic disorders.[1] Its therapeutic efficacy is attributed to the potentiation of neurotransmitter activity in the central nervous system.[2] However, the clinical response to Venlafaxine can be highly variable among patients. This variability is largely due to its extensive first-pass metabolism in the liver, which is predominantly mediated by the genetically polymorphic CYP2D6 enzyme.[3][4][5]
Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, leading to significant differences in drug exposure and the formation of its major active metabolite, O-desmethylvenlafaxine (ODV).[1][6] Accurate quantification of Venlafaxine and its metabolites in biological matrices is therefore paramount for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
-
Bioequivalence studies: To compare different formulations of the drug.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients.[7]
-
Toxicokinetic (TK) studies: To assess the safety profile of the drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[8][9] However, the accuracy and precision of LC-MS/MS assays are susceptible to various sources of error, including matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument response.[10][11][12] The most effective way to mitigate these challenges is through the use of a stable isotope-labeled internal standard (SIL-IS).[10][13][14]
The Rationale for a Deuterated Internal Standard: D,L-N,N-Didesmethyl Venlafaxine-d11
An ideal internal standard should be chemically and physically similar to the analyte of interest but distinguishable by the mass spectrometer.[14] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" because they co-elute with the analyte and experience identical matrix effects and ionization efficiencies.[10][13][15]
The choice of D,L-N,N-Didesmethyl Venlafaxine-d11 as an internal standard for Venlafaxine metabolism studies is a deliberate and strategic one. Here's the scientific rationale:
-
Structural Similarity: As a metabolite of Venlafaxine, N,N-Didesmethyl Venlafaxine shares the core molecular structure, ensuring similar chromatographic behavior and extraction recovery to the parent drug and other metabolites.
-
Deuterium Labeling (-d11): The incorporation of eleven deuterium atoms provides a significant mass shift, preventing isotopic crosstalk with the unlabeled analytes. This high degree of deuteration ensures that the isotopic clusters of the internal standard and the analytes do not overlap.
-
Metabolic Stability: While being a metabolite, its further metabolism is less extensive compared to the primary pathways of Venlafaxine, ensuring its stability throughout the analytical process.
-
Commercial Availability: The availability of this specific deuterated metabolite from suppliers facilitates its use in routine bioanalytical workflows.[16][17]
By spiking a known amount of D,L-N,N-Didesmethyl Venlafaxine-d11 into each sample at the beginning of the sample preparation process, any variability introduced during extraction, chromatography, or ionization will affect both the analytes and the internal standard equally. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, effectively normalizing for these variations and leading to highly accurate and precise results.[10][11]
The Metabolic Landscape of Venlafaxine
Venlafaxine undergoes extensive metabolism, resulting in a complex profile of metabolites. Understanding these pathways is crucial for designing robust bioanalytical methods and interpreting the resulting data. The primary metabolic transformations are O-demethylation and N-demethylation, catalyzed by cytochrome P450 enzymes.[3][18][19]
Primary Metabolic Pathway: O-demethylation
The major metabolic route for Venlafaxine is O-demethylation to form its pharmacologically active metabolite, O-desmethylvenlafaxine (ODV).[3][4] This reaction is almost exclusively catalyzed by the CYP2D6 isoenzyme.[1][2] ODV has a similar pharmacological profile to Venlafaxine and contributes significantly to the overall therapeutic effect.[19] In fact, ODV has been developed as a separate drug, Desvenlafaxine.[19]
Minor Metabolic Pathway: N-demethylation
A secondary pathway involves the N-demethylation of Venlafaxine to produce N-desmethylvenlafaxine (NDV).[3] This pathway is catalyzed by CYP3A4 and CYP2C19.[3][20] NDV is considered to have weaker pharmacological activity compared to Venlafaxine and ODV.[3]
Subsequent Metabolism
Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV).[3] Additionally, Venlafaxine can undergo di-N-demethylation to form N,N-Didesmethyl Venlafaxine.[21] These metabolites are generally considered minor and have limited pharmacological activity.[3]
The following diagram illustrates the primary metabolic pathways of Venlafaxine:
Caption: Primary metabolic pathways of Venlafaxine.
A Validated Bioanalytical Protocol for Venlafaxine and its Metabolites
This section provides a detailed, step-by-step protocol for the simultaneous quantification of Venlafaxine, O-desmethylvenlafaxine (ODV), and N-desmethylvenlafaxine (NDV) in human plasma using LC-MS/MS with D,L-N,N-Didesmethyl Venlafaxine-d11 as the internal standard. This protocol is based on established methodologies and adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[22][23][24]
Materials and Reagents
| Item | Supplier | Grade |
| Venlafaxine HCl | Reference Standard Supplier | ≥98% purity |
| O-desmethylvenlafaxine | Reference Standard Supplier | ≥98% purity |
| N-desmethylvenlafaxine | Reference Standard Supplier | ≥98% purity |
| D,L-N,N-Didesmethyl Venlafaxine-d11 | Isotope Supplier | ≥98% isotopic purity |
| Acetonitrile | LC-MS Grade | |
| Methanol | LC-MS Grade | |
| Formic Acid | LC-MS Grade | |
| Water | Deionized, 18.2 MΩ·cm | |
| Human Plasma (drug-free) | Biological Supplier |
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.
-
Working Standard Solutions for Calibration Curve: Serially dilute the intermediate stock solutions with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for spiking into blank plasma to create the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the intermediate internal standard stock solution with methanol.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank plasma.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See table below |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Venlafaxine | 278.2 | 58.1 |
| O-desmethylvenlafaxine | 264.2 | 58.1 |
| N-desmethylvenlafaxine | 264.2 | 72.1 |
| D,L-N,N-Didesmethyl Venlafaxine-d11 | 261.2 | 121.1 |
Note: The specific product ions should be optimized for maximum sensitivity and selectivity on the instrument being used.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[22][23][24][25] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analytes.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for bioanalysis.
Conclusion: Ensuring Data Integrity in Drug Development
The use of D,L-N,N-Didesmethyl Venlafaxine-d11 as a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Venlafaxine and its metabolites. This approach effectively mitigates the inherent variability in LC-MS/MS analysis, ensuring the generation of high-quality data that can be confidently used to make critical decisions throughout the drug development process. By understanding the metabolic pathways of Venlafaxine and implementing a rigorously validated bioanalytical method, researchers and scientists can ensure the scientific integrity of their findings and contribute to the safe and effective use of this important therapeutic agent.
References
-
PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Bhatt, J., Jangid, A., Venkatesh, G., Subbaiah, G., & Singh, S. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. Retrieved from [Link]
-
Cleo. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Llama, A., et al. (2013). PharmGKB summary: venlafaxine pathway. Pharmacogenetics and genomics, 23(10), 565. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Main metabolic pathways of venlafaxine (VEN) in humans. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Venlafaxine - StatPearls. Retrieved from [Link]
-
Qin, F., Li, N., Qin, T., Zhang, Y., & Li, F. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 878(7-8), 689-694. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Effexor XR®(venlafaxine hydrochloride)Extended-Release Capsules. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Retrieved from [Link]
-
Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Venlafaxine Therapy and CYP2D6 Genotype. Retrieved from [Link]
-
Medsafe. (2024). Data Sheet – Efexor-XR. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytochrome P450-mediated inhibition of venlafaxine metabolism by trimipramine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). D,L-N,N-Didesmethyl Venlafaxine-d11, TRC 25 mg. Retrieved from [Link]
-
Flanagan, R. J., et al. (2006). Interference by venlafaxine ingestion in the detection of tramadol by liquid chromatography linked to tandem mass spectrometry for the screening of illicit drugs in human urine. Clinical toxicology, 44(2), 147-153. Retrieved from [Link]
-
ResearchGate. (n.d.). Interference By Venlafaxine Ingestion in the Detection of Tramadol By Liquid Chromatography Linked to Tandem Mass Spectrometry for the Screening of Illicit Drugs in Human Urine. Retrieved from [Link]
- Google Patents. (n.d.). DEUTERATED d9-VENLAFAXINE.
-
LookChem. (n.d.). D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride manufacturers and suppliers. Retrieved from [Link]
-
ResearchGate. (n.d.). Precision deuteration for synthesis of the venlafaxine precursor 28 D. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Retrieved from [Link]
-
Biocompare. (n.d.). Venlafaxine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Didesmethylvenlafaxine. Retrieved from [Link]
-
ClinPGx. (n.d.). Venlafaxine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Preparation of Venlafaxine-Antidepressant Drug (1). (n.d.). Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Retrieved from [Link]
-
Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. European journal of clinical pharmacology, 64(5), 483-487. Retrieved from [Link]
Sources
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Venlafaxine metabolism as a marker of cytochrome P450 enzyme 2D6 metabolizer status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. D,L-N,N-Didesmethyl Venlafaxine-d11, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]
- 17. D,L-N,N-Didesmethyl Venlafaxine-d11 | LGC Standards [lgcstandards.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ClinPGx [clinpgx.org]
- 21. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. resolvemass.ca [resolvemass.ca]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Technical Monograph: D,L-N,N-Didesmethyl Venlafaxine-d11
This guide serves as an advanced technical monograph for D,L-N,N-Didesmethyl Venlafaxine-d11 , designed for analytical scientists and toxicologists. It synthesizes regulatory safety data with practical bioanalytical applications, moving beyond the constraints of a standard Safety Data Sheet (SDS).
Synonyms: Dinorvenlafaxine-d11; 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol-d11 Application: Stable Isotope Internal Standard (IS) for LC-MS/MS Quantitation
Chemical Identity & Physicochemical Profile
This compound is the stable isotope-labeled analog of N,N-didesmethyl venlafaxine , a minor metabolite of the antidepressant Venlafaxine. It is engineered with 11 deuterium atoms, typically located on the cyclohexyl ring and ethyl chain, to serve as a mass-differentiated internal standard.
| Property | Specification |
| Molecular Formula | C₁₅H₁₂D₁₁NO₂ |
| Molecular Weight | ~260.42 g/mol (vs. 249.35 g/mol for unlabeled) |
| Chemical Structure | Primary amine (N-methyls removed); Cyclohexanol core |
| Isotopic Purity | Typically ≥ 98% atom D |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water |
| pKa (Calc) | ~9.4 (Amine), ~14 (Alcohol) |
| Unlabeled CAS | 93413-77-5 (Reference for tox data) |
Hazard Identification & Toxicological Mechanisms
While specific toxicological data for the deuterated analog is limited, it is bio-isosteric to the unlabeled metabolite. Safety protocols must assume the toxicological profile of the parent class (SNRIs).
GHS Classification (Derived from Parent/Metabolite Data)
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Eye Irritation: Category 2A (H319) – Causes serious eye irritation.
-
Aquatic Toxicity: Chronic Category 2 (H411) – Toxic to aquatic life with long-lasting effects.[2]
Mechanistic Toxicology
Unlike the parent Venlafaxine, N,N-didesmethyl venlafaxine exhibits weak pharmacological activity regarding serotonin/norepinephrine reuptake inhibition [1]. However, as a primary amine metabolite, it retains the potential for off-target adrenergic interactions.
-
Primary Risk: Accidental ingestion or inhalation of neat powder may trigger serotonergic-like side effects (tremor, mydriasis, tachycardia), though with lower potency than Venlafaxine.
-
Chemical Hazard: The primary amine functionality increases basicity compared to the tertiary amine parent, potentially increasing irritation to mucous membranes.
Handling, Stability & Storage Protocols
Objective: Prevent isotopic exchange (D/H scrambling) and chemical degradation.
Storage Architecture
-
Neat Solid: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture facilitates proton exchange on the hydroxyl and amine groups (though C-D bonds remain stable).
-
Stock Solutions: Stable in Methanol (MeOH) for up to 12 months at -80°C.
-
Avoid: Protic acidic solvents for long-term storage, as low pH can catalyze dehydration of the cyclohexanol ring.
-
Reconstitution & Solubilization Workflow
-
Equilibration: Allow the vial to reach room temperature in a desiccator to prevent condensation.
-
Solvent Selection: Use LC-MS grade Methanol.
-
Why? Acetonitrile (ACN) can occasionally form polymer artifacts with primary amines over long periods; MeOH is preferred for stock preparation.
-
-
Sonication: Sonicate for 30 seconds. Visual inspection is critical; the "d11" isotope effect can slightly alter solubility kinetics compared to the unlabeled standard.
Bioanalytical Application: LC-MS/MS Methodology
Role: Internal Standard (IS) for normalizing matrix effects and recovery loss during the quantification of Venlafaxine metabolites.
Mass Spectrometry Optimization (ESI+)
The removal of both N-methyl groups significantly alters the fragmentation pattern compared to Venlafaxine.
-
Ionization: Positive Electrospray (+ESI).[3]
-
Precursor Ion: [M+H]⁺ = 261.4 (approx).
-
Product Ions:
-
Quantifier:m/z 121.1 (4-methoxybenzyl cation).
-
Note: If the d11 label is concentrated on the cyclohexyl ring (common synthesis route), the methoxybenzyl fragment remains unlabeled (m/z 121). This creates a "mass-shifted precursor, same product" transition, which is valid but requires chromatographic resolution from the unlabeled analyte to prevent cross-talk if mass windows are wide.
-
-
Qualifier:m/z 58.1 (Amino-ethyl fragment) or loss of water.
-
Table 1: Recommended MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| N,N-Didesmethyl-V-d0 | 250.2 | 121.1 | 20-25 | Analyte |
| N,N-Didesmethyl-V-d11 | 261.4 | 121.1 | 20-25 | Internal Standard |
Chromatographic Considerations
-
Isotope Effect: Deuterated compounds often elute slightly earlier than their hydrogenated counterparts on C18 columns due to reduced lipophilicity (C-D bonds are shorter and less polarizable).
-
Protocol: Ensure the retention time shift is < 0.1 min to maintain the validity of the IS for matrix effect correction.
Metabolic Context & Pathway Visualization
Understanding the origin of N,N-didesmethyl venlafaxine is crucial for interpreting patient samples, particularly in distinguishing metabolic phenotypes (e.g., CYP2D6 poor metabolizers).
Figure 1: Venlafaxine Metabolic Pathway The diagram below illustrates the dual demethylation pathways leading to the formation of the N,N-didesmethyl metabolite.
Caption: Metabolic cascade of Venlafaxine. N,N-didesmethyl venlafaxine (Red) is formed via secondary demethylation of ODV or NDV, catalyzed primarily by CYP3A4 and CYP2D6 [1, 2].
Emergency Response (SDS Summary)
In the event of laboratory exposure:
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2][4] (Alkaline irritant).
-
Skin Contact: Wash with soap and water.[5] The compound is lipophilic; verify no residue remains.
-
Spill Cleanup: Dampen with water to prevent dust generation. Absorb with inert material. Do not flush down drains (Aquatic toxicity).
References
-
BenchChem. (2025).[3][6] A Technical Guide to Venlafaxine Metabolism and the Role of its Deuterated Analog. Retrieved from
-
Smpdb.ca. (2013). Venlafaxine Metabolism Pathway.[6] Small Molecule Pathway Database. Retrieved from
-
Pfizer. (2011).[5] Material Safety Data Sheet: Venlafaxine Hydrochloride. Retrieved from
-
LGC Standards. (n.d.). D,L-N,N-Didesmethyl Venlafaxine-d11 Product Sheet. Retrieved from
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of N,N-Didesmethyl Venlafaxine in Biological Matrices using Deuterated Internal Standard (d11)
Executive Summary
This application note details a robust, validated protocol for the quantitation of N,N-Didesmethyl Venlafaxine (N,N-DDV) , a secondary metabolite of the antidepressant Venlafaxine, in human plasma. While O-desmethylvenlafaxine (ODV) is the primary active metabolite, N,N-DDV serves as a critical biomarker for CYP3A4-mediated metabolic pathways and comprehensive pharmacokinetic (PK) profiling.
This method utilizes D,L-N,N-Didesmethyl Venlafaxine-d11 as a stable isotope-labeled internal standard (SIL-IS). The use of a d11-labeled standard—retaining high isotopic purity on the cyclohexyl ring—eliminates matrix effects and ionization suppression often encountered in ESI+ modes. The protocol employs Liquid-Liquid Extraction (LLE) coupled with UHPLC-MS/MS, achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.
Introduction & Metabolic Context[1][2][3]
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) subject to extensive hepatic metabolism.[1][2][3] The primary route is O-demethylation via CYP2D6.[4][1] However, N-demethylation via CYP3A4 produces N-desmethylvenlafaxine (NDV), which is further metabolized to the target analyte, N,N-Didesmethyl Venlafaxine . Quantifying this minor metabolite is essential for:
-
Assessing CYP3A4 activity in patients (phenotyping).[1]
-
Evaluating drug-drug interactions (DDIs) involving CYP3A4 inhibitors/inducers.
-
Mass balance studies in clinical development.
Metabolic Pathway Visualization
Figure 1: Metabolic pathway of Venlafaxine highlighting the formation of the target analyte N,N-Didesmethylvenlafaxine.
Method Development Strategy
Internal Standard Selection: The "d11" Advantage
Standard deuterated analogs often use methyl-group labeling (e.g., -CD3). However, since the target analyte is didesmethyl (lacking methyl groups on the amine), methyl-labeled precursors cannot be used.
-
Solution: The d11 isotope incorporates deuterium atoms onto the stable cyclohexyl ring and/or the ethyl chain. This ensures the label is retained even after metabolic stripping of the amine methyls, providing a perfect chromatographic match with a distinct mass shift (+11 Da).
Chromatography & Mass Spectrometry[5][6][7][8][9]
-
Column: A C18 column with high carbon load (e.g., Kinetex C18 or XBridge BEH) is selected to retain the polar primary amine.
-
Mobile Phase: A slightly acidic pH (0.1% Formic Acid) promotes protonation of the primary amine for maximum ESI+ sensitivity.
-
Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) is superior to protein precipitation (PPT) for this analyte, as it removes phospholipids that cause ion suppression at the void volume.
Experimental Protocol
Materials & Reagents
-
Analyte: D,L-N,N-Didesmethyl Venlafaxine (Reference Standard).[5][6][7]
-
IS: D,L-N,N-Didesmethyl Venlafaxine-d11 (Isotopic Purity > 99%).
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, MTBE.
Preparation of Standards
-
Stock Solutions: Dissolve Analyte and IS in Methanol to 1 mg/mL.
-
Working Standard (WS): Serially dilute Analyte stock in 50:50 Methanol:Water to cover range 0.5 – 500 ng/mL.
-
IS Working Solution: Dilute IS stock to a fixed concentration of 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation (LLE Workflow)
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to isolate the basic amine analyte from plasma.[4][8][5][6][9]
Scientific Rationale for Step 2: N,N-DDV is a primary amine.[6] Adding NaOH suppresses ionization in the liquid phase, rendering the molecule neutral and highly soluble in the organic solvent (MTBE), ensuring high recovery (>85%).
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 / Waters Acquity).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (Acetonitrile) |
| 0.00 | 90% | 10% |
| 0.50 | 90% | 10% |
| 3.00 | 10% | 90% |
| 4.00 | 10% | 90% |
| 4.10 | 90% | 10% |
| 5.50 | 90% | 10% |
Mass Spectrometry Parameters (ESI+):
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| N,N-DDV | 250.2 | 121.1 | 100 | 25 | Quantifier |
| 250.2 | 232.1 | 100 | 18 | Qualifier | |
| N,N-DDV-d11 | 261.3 | 121.1 | 100 | 25 | IS Quantifier |
Note on Transitions: The transition 250.2
Validation Criteria (FDA/EMA Guidelines)
To ensure this method meets regulatory standards [1], the following criteria must be validated:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ at the analyte retention time.
-
Linearity:
using weighting. -
Accuracy & Precision:
-
Intra-day/Inter-day CV%
15% (20% at LLOQ). -
Accuracy within
15% of nominal (20% at LLOQ).
-
-
Matrix Effect: Compare post-extraction spike vs. neat solution. IS-normalized matrix factor should be close to 1.0.
-
Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 70%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incorrect pH in mobile phase. | Ensure Mobile Phase A is acidic (0.1% Formic Acid) to protonate the primary amine. |
| Peak Tailing | Interaction with silanols. | Use a column with high end-capping (e.g., BEH or C18 Polar Capped). |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of 50:50:0.1 MeOH:ACN:FA. |
| IS Interference | Cross-talk or isotopic impurity. | Ensure the IS (d11) concentration is not so high that isotopic impurities contribute to the analyte channel (m/z 250). |
References
-
U.S. Food and Drug Administration (FDA). (2018).[12] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- S.M.R. Silva et al. (2012). Simultaneous determination of venlafaxine and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for extraction methods).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9795857, N,N-Didesmethylvenlafaxine. Retrieved from [Link]
- LGC Standards. (2023). Product Sheet: D,L-N,N-Didesmethyl Venlafaxine-d11.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. SMPDB [smpdb.ca]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride | C14H22ClNO2 | CID 45038987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note: D,L-N,N-Didesmethyl Venlafaxine-d11 as an Internal Standard in Bioanalysis
Introduction & Scientific Context
In the bioanalysis of Venlafaxine (VEN) and its metabolic profile, the quantification of major metabolites like O-desmethylvenlafaxine (ODV) is routine. However, comprehensive pharmacokinetic (PK) profiling and forensic investigations often require the monitoring of minor metabolites and degradation products, including N,N-Didesmethyl Venlafaxine (N,N-DDV) .
N,N-DDV is a primary amine resulting from the complete N-demethylation of the parent drug. Unlike the secondary amine (N-desmethyl) or the phenol (O-desmethyl), the primary amine moiety of N,N-DDV presents unique chromatographic challenges, particularly regarding peak tailing and silanol interactions.
D,L-N,N-Didesmethyl Venlafaxine-d11 serves as the critical Stable Isotope Labeled (SIL) internal standard for this specific analyte. Its high degree of deuteration (+11 Da) eliminates the risk of isotopic overlap (cross-talk) with the native analyte and ensures that the IS co-elutes perfectly with the target, correcting for:
-
Matrix Effects: Ion suppression/enhancement in Electrospray Ionization (ESI).
-
Extraction Efficiency: Variability in recovery during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Chromatographic Anomalies: Retention time shifts caused by column aging.
Metabolic Context
Understanding the origin of N,N-DDV is essential for proper assay design. While CYP2D6 drives O-demethylation, CYP3A4 facilitates N-demethylation.[1]
Figure 1: Metabolic pathway of Venlafaxine highlighting the formation of the N,N-Didesmethyl metabolite.[2]
Experimental Protocol
Materials and Reagents[3][4][5]
-
Analyte: D,L-N,N-Didesmethyl Venlafaxine HCl (Reference Standard).[3]
-
Internal Standard: D,L-N,N-Didesmethyl Venlafaxine-d11 HCl (Isotopic purity ≥ 99%).
-
Matrix: Human Plasma (K2EDTA) or Urine.
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Stock Solution Preparation
-
Master Stock (Analyte): Dissolve N,N-DDV in MeOH to 1 mg/mL.
-
Master Stock (IS): Dissolve DDV-d11 in MeOH to 100 µg/mL.
-
Working IS Solution: Dilute Master IS in 50:50 MeOH:Water to 50 ng/mL. Note: Prepare fresh weekly to prevent adsorption to glass walls, a common issue with primary amines.
Sample Preparation (Solid Phase Extraction)
Due to the polarity of the primary amine, Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane) yields poor recovery. Mixed-Mode Cation Exchange (MCX) SPE is the gold standard for this application.
-
Aliquot: Transfer 200 µL plasma to a 96-well plate.
-
IS Addition: Add 20 µL Working IS Solution (DDV-d11). Vortex.
-
Pre-treatment: Add 200 µL 2% Formic Acid (aq). Vortex to ionize the amine.
-
Conditioning (MCX Plate): 1 mL MeOH followed by 1 mL Water.
-
Loading: Load pre-treated sample. Apply low vacuum.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. High pH is critical to deprotonate the amine and release it from the sorbent.
-
Evaporation: Dry under N2 at 40°C.
-
Reconstitution: 100 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Primary amines tail significantly on standard C18 columns due to interaction with residual silanols. A Charged Surface Hybrid (CSH) C18 or a Biphenyl column is recommended.
Chromatography:
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Divert to Waste (Salt removal) |
| 3.0 | 95 | Elution |
| 4.0 | 95 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive Mode).[4]
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| N,N-DDV | 250.2 | 58.1 | 30 | 22 | Quantifier |
| N,N-DDV | 250.2 | 121.1 | 30 | 35 | Qualifier |
| DDV-d11 | 261.3 | 58.1 | 30 | 22 | Internal Standard |
Note: The product ion m/z 58.1 corresponds to the amine fragment. Ensure the d11 label is not lost in this fragment. If the label is on the ring, the fragment mass might differ. Always verify the fragmentation pattern of the specific d11 lot provided by the manufacturer.
Validation & Quality Control (Self-Validating System)
To ensure the protocol is self-validating, implement the following checks:
Isotopic Contribution (Cross-Talk) Check
Before running samples, inject:
-
ULOQ (Upper Limit of Quantitation) of Analyte without IS: Monitor the IS channel. Signal should be < 5% of the IS response in LLOQ.
-
High Concentration IS without Analyte: Monitor the Analyte channel. Signal should be < 20% of the LLOQ response. Why: DDV-d11 is +11 Da heavy. Natural isotopic abundance of the native drug reaching M+11 is statistically impossible, making this IS highly superior to d3 or d6 analogs regarding "cross-talk."
IS Response Monitoring
Plot the peak area of DDV-d11 across the entire run.
-
Acceptance: No systematic drift > 20%.
-
Mechanistic Insight: A drop in IS response indicates matrix accumulation on the column or source contamination. Because DDV-d11 is chemically identical to the analyte, a drop in IS signals a proportional drop in analyte signal, maintaining the accuracy of the Ratio (Analyte/IS).
Matrix Factor Evaluation
Calculate the Matrix Factor (MF) for both Analyte and IS.
-
Target: The Normalized MF should be close to 1.0 (0.9 – 1.1). This proves that the d11 analog compensates perfectly for any ion suppression caused by phospholipids.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow from sample extraction to data quantification.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of primary amine with silanols. | Increase buffer strength (10mM -> 20mM) or switch to High pH mobile phase (Ammonium Bicarbonate, pH 10) if column permits. |
| Low Recovery | Analyte lost during SPE wash steps. | Ensure the wash solvent is acidic (to keep amine charged/bound) or organic wash is not too strong. For MCX, 100% MeOH wash is fine only if the analyte is charged. |
| Carryover | Adsorption of amine to injector needle. | Change needle wash to include 0.1% Formic Acid in 50:50 ACN:Water (solubilizes the salt form). |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Liu, W., et al. (2011). Simultaneous determination of venlafaxine and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]
-
Sauer, J. M., et al. (2003). Disposition and metabolic fate of venlafaxine in the mouse, rat, dog, and rhesus monkey. Drug Metabolism and Disposition.[2][5][6][7] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Bioanalysis of Venlafaxine via LC-MS/MS using D,L-N,N-Didesmethyl Venlafaxine-d11
This Application Note is designed for researchers and bioanalytical scientists requiring a robust protocol for the quantification of Venlafaxine in biological matrices. It specifically addresses the unique challenge and methodology of using D,L-N,N-Didesmethyl Venlafaxine-d11 as an Internal Standard (IS).
Executive Summary
This protocol details the validation and execution of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Venlafaxine (VEN) in human plasma.[1][2][3]
While stable isotope-labeled analogs of the parent drug (e.g., Venlafaxine-d6) are standard, this guide addresses the use of D,L-N,N-Didesmethyl Venlafaxine-d11 (a deuterated metabolite analog) as the Internal Standard. This approach requires specific chromatographic and extraction considerations to account for the physicochemical differences (pKa, hydrophobicity) between the tertiary amine analyte and the primary amine IS.
Key Performance Indicators:
-
Dynamic Range: 1.0 – 1000 ng/mL
-
Sample Volume: 100 µL
-
Run Time: 4.5 minutes
-
Extraction: Liquid-Liquid Extraction (LLE) optimized for broad amine recovery.
Scientific Rationale & Mechanism
The Challenge of the "Non-Identical" Internal Standard
In bioanalysis, the ideal IS is a deuterated form of the analyte (e.g., VEN-d6) because it co-elutes and experiences identical matrix suppression. D,L-N,N-Didesmethyl Venlafaxine-d11 is a structural analog (the primary amine metabolite).
-
Chemical Difference: Venlafaxine is a tertiary amine (more hydrophobic). The IS is a primary amine (more polar).
-
Chromatographic Consequence: The IS will elute earlier than Venlafaxine on reverse-phase columns.
-
Compensation Strategy: The protocol utilizes a gradient elution rather than isocratic flow. This ensures that while retention times differ, both compounds elute within a stable ionization window, avoiding the solvent front where suppression is highest.
Mechanism of Detection (MRM)
Quantification is performed using Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.
-
Venlafaxine (Precursor m/z 278.2): Fragmentation yields the product ion m/z 58.1 (dimethylaminoethyl moiety) or m/z 121.1 (p-methoxybenzyl moiety).
-
IS (Precursor m/z ~260.4): Being a primary amine, it lacks the dimethylamino group. We monitor the loss of the deuterated cyclohexanol ring or the stable aromatic fragment.
Visual Workflows
Bioanalytical Workflow
The following diagram outlines the critical path from sample preparation to data integrity checks.
Caption: Step-by-step extraction and analysis workflow ensuring pH-balanced recovery of both tertiary and primary amines.
Materials and Reagents
| Reagent | Grade/Specification | Function |
| Venlafaxine HCl | >99% Purity | Analyte |
| D,L-N,N-Didesmethyl Venlafaxine-d11 | >98% Isotopic Purity | Internal Standard |
| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |
| Ammonium Formate | LC-MS Grade | Buffer Additive |
| Methyl tert-butyl ether (MTBE) | HPLC Grade | Extraction Solvent |
| Formic Acid | LC-MS Grade | Ionization Enhancer |
| Human Plasma | K2-EDTA | Biological Matrix |
Experimental Protocol
Stock Solution Preparation
-
Analyte Stock: Dissolve Venlafaxine HCl in Methanol to 1.0 mg/mL.
-
IS Stock: Dissolve D,L-N,N-Didesmethyl Venlafaxine-d11 in Methanol to 1.0 mg/mL.
-
IS Working Solution: Dilute IS Stock to 500 ng/mL in 50:50 Methanol:Water. Note: Prepare fresh weekly.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, crucial when the IS and Analyte have different retention times, to minimize matrix effects at different points in the chromatogram.
-
Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.
-
Spike IS: Add 50 µL of IS Working Solution. Vortex gently.
-
Alkalinize: Add 100 µL of 0.1 M Sodium Hydroxide (or Glycine buffer pH 10).
-
Critical Step: High pH drives both the tertiary amine (Venlafaxine) and primary amine (IS) into their non-ionized states, ensuring efficient partitioning into the organic layer.
-
-
Extract: Add 1.0 mL of MTBE. Cap and shaker-vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic supernatant into a clean glass tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).
LC-MS/MS Conditions
Chromatography (HPLC/UHPLC):
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
4.5 min: Stop
-
Mass Spectrometry (ESI+):
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|
| Venlafaxine | 278.2 | 58.1 | 30 | 25 | Quant |
| Venlafaxine | 278.2 | 121.1 | 30 | 35 | Qual |
| IS (d11-Didesmethyl) | ~260.4* | ~121.1* | 35 | 30 | Quant |
*Note: Exact m/z for the IS depends on the specific deuteration pattern of the commercial standard. Perform a "Product Ion Scan" on the IS stock solution to confirm the most intense fragment.
Method Validation & Quality Control
To ensure the "Non-Identical" IS is performing correctly, you must validate the Relative Matrix Effect .
Matrix Factor (MF) Calculation
Since the IS and Analyte do not co-elute perfectly, ion suppression may differ.
-
Prepare Set A : Standards in Reconstitution Solvent (neat).
-
Prepare Set B : Post-extraction spiked plasma (extracted blank plasma spiked with analyte/IS).
-
Calculate MF:
-
IS-Normalized MF:
-
Acceptance: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent across low and high concentrations.
-
Linearity and Precision
-
Calibration Curve: 1, 5, 20, 100, 500, 1000 ng/mL.
-
Regression: Linear
weighting. -
Acceptance: Accuracy ±15% (±20% at LLOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | pH too low during extraction. | The primary amine IS is more polar. Ensure extraction pH is > 9.5 to fully neutralize it. |
| RT Shift > 0.2 min | Column aging or mobile phase evaporation. | Use fresh buffers. The primary amine (IS) interacts strongly with silanols; ensure column is end-capped. |
| High Background | Source contamination. | Clean the ESI cone. Divert flow to waste for the first 0.5 min. |
References
-
Bhatt, J., et al. (2005).[2] Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.[1][2][5] Journal of Chromatography B, 829(1-2), 75-81.[1][2] Link
-
Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Journal of Chromatography B, 1087, 29-35.[6] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
-
PubChem Compound Summary. (2024). N,N-Didesmethylvenlafaxine.[7][8][9][10] National Center for Biotechnology Information. Link
Sources
- 1. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride | C14H22ClNO2 | CID 45038987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Protocol for High-Recovery Solid-Phase Extraction (SPE) of D,L-N,N-Didesmethyl Venlafaxine and its Deuterated Internal Standard from Plasma
An Application Note for Bioanalytical Scientists
Abstract & Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[1][2] Its metabolism in humans is extensive, leading to several metabolites, including the pharmacologically inactive N,N-didesmethylvenlafaxine.[1][3] Accurate quantification of venlafaxine and its metabolites in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and forensic toxicology.[3][4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity.[6] However, the complexity of plasma necessitates a robust sample preparation step to remove proteins, phospholipids, and other endogenous components that can cause matrix effects and interfere with accurate quantification.[6]
This application note presents a detailed protocol for the solid-phase extraction (SPE) of D,L-N,N-Didesmethyl Venlafaxine from human plasma. The protocol is optimized for use with its stable isotope-labeled (SIL) internal standard, D,L-N,N-Didesmethyl Venlafaxine-d11. The use of a deuterated internal standard is a cornerstone of modern bioanalysis, as it co-elutes with the analyte and experiences identical extraction recovery and ionization effects, thereby correcting for variability throughout the analytical process and ensuring the highest degree of accuracy and precision.[7][8][9]
We employ a mixed-mode cation exchange SPE methodology, which provides superior selectivity and cleanup compared to single-mode techniques like reversed-phase or simple protein precipitation.[10][11][12] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for isolating D,L-N,N-Didesmethyl Venlafaxine from complex biological samples prior to LC-MS/MS analysis.
Principle of Mixed-Mode Cation Exchange SPE
The selected SPE strategy leverages a mixed-mode sorbent that possesses both non-polar (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functional groups.[11] This dual retention mechanism is highly effective for extracting basic compounds like N,N-didesmethylvenlafaxine, which contains a primary amine group, from a complex matrix.[13]
-
Retention Mechanism: At an acidic pH (pH < 6), the primary amine on N,N-didesmethylvenlafaxine is protonated, carrying a positive charge. The molecule is retained by two powerful interactions:
-
Ion Exchange: The positively charged amine binds strongly to the negatively charged sulfonic acid groups on the sorbent.
-
Reversed-Phase: The hydrophobic regions of the molecule interact with the non-polar C8/C18 chains on the sorbent.[14]
-
-
Enhanced Selectivity: This dual retention allows for a rigorous and highly selective washing procedure. Interferences that are only non-polar can be washed away with organic solvents, while interferences that are only charged can be removed with aqueous buffers. The target analyte remains bound by both mechanisms.[11]
-
Selective Elution: To elute the analyte, both retention mechanisms must be disrupted simultaneously. This is achieved by applying an organic solvent containing a basic modifier (e.g., ammonium hydroxide in methanol). The base neutralizes the charge on the analyte, breaking the ion-exchange bond, while the organic solvent disrupts the hydrophobic interaction, allowing for the elution of a highly purified analyte fraction.[10][11]
Materials and Reagents
| Category | Item | Suggested Supplier/Grade |
| Standards | D,L-N,N-Didesmethyl Venlafaxine | Reference Standard Grade |
| D,L-N,N-Didesmethyl Venlafaxine-d11 | Isotopic Purity ≥98% | |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (e.g., C8/SCX) | 30-100 mg / 1-3 mL format |
| Chemicals & Solvents | Methanol | HPLC or LC-MS Grade |
| Acetonitrile | HPLC or LC-MS Grade | |
| Water | Deionized or LC-MS Grade | |
| Formic Acid (HCOOH) | ACS Grade or higher | |
| Ammonium Hydroxide (NH₄OH) | ACS Grade or higher | |
| Human Plasma (Blank) | K₂EDTA as anticoagulant | |
| Equipment | SPE Vacuum Manifold | Compatible with 1-3 mL cartridges |
| Nitrogen Evaporator | With temperature control | |
| Analytical Balance | 4 or 5 decimal places | |
| Calibrated Pipettes | Full set (10 µL to 5 mL) | |
| Vortex Mixer | Standard laboratory model | |
| Centrifuge | For 1.5/2.0 mL tubes |
Experimental Protocol: Step-by-Step Methodology
Preparation of Solutions
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of D,L-N,N-Didesmethyl Venlafaxine-d11 in methanol. Dilute this stock solution with 50:50 Methanol:Water to achieve a final working concentration of 100 ng/mL.
-
Sample Pre-treatment Solution (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of deionized water.
-
Wash Solution 1 (5% Methanol in Water): Add 5 mL of methanol to 95 mL of deionized water.
-
Wash Solution 2 (Methanol): Use 100% HPLC-grade methanol.
-
Elution Solution (5% NH₄OH in Methanol): Carefully add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol under a fume hood. Prepare this solution fresh daily.
-
Reconstitution Solution: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
Pipette 200 µL of plasma into the corresponding tubes.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank. To the blank, add 20 µL of 50:50 Methanol:Water.
-
Add 400 µL of the Sample Pre-treatment Solution (2% Formic Acid in Water).
-
Vortex each tube for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean, labeled tube for loading onto the SPE cartridge.
Solid-Phase Extraction Workflow
This procedure should be performed on a vacuum manifold. Adjust the vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
CONDITION:
-
Action: Pipette 1 mL of Methanol into the SPE cartridge.
-
Purpose: To solvate the non-polar C8/C18 chains of the sorbent. Allow the methanol to pass through completely.
-
-
EQUILIBRATE:
-
Action: Pipette 1 mL of deionized water into the cartridge.
-
Purpose: To rinse the methanol and prepare the sorbent for the aqueous sample. Do not allow the sorbent bed to go dry.
-
-
LOAD:
-
Action: Load the entire supernatant from step 4.2.7 onto the cartridge.
-
Purpose: The protonated analyte and internal standard are retained by both reversed-phase and cation exchange mechanisms.
-
-
WASH 1 (Aqueous Wash):
-
Action: Add 1 mL of Wash Solution 1 (5% Methanol in Water).
-
Purpose: To remove salts, phospholipids, and other highly polar, water-soluble interferences.
-
-
WASH 2 (Organic Wash):
-
Action: Add 1 mL of Wash Solution 2 (100% Methanol).
-
Purpose: To remove non-polar, non-basic interferences (e.g., lipids) that are retained by the reversed-phase mechanism. The analyte remains strongly bound via the ion-exchange mechanism. After the solvent has passed, dry the cartridge under high vacuum for 2-5 minutes.
-
-
ELUTE:
-
Action: Place collection tubes in the manifold. Add 1 mL of the Elution Solution (5% NH₄OH in Methanol).
-
Purpose: The basic modifier neutralizes the charge on the analyte, disrupting the ion-exchange bond, while the methanol disrupts the reversed-phase interaction, allowing the pure analyte and IS to be eluted.
-
Post-Elution Processing
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solution.
-
Vortex for 20 seconds and transfer to an LC autosampler vial for analysis.
Workflow Visualization
The following diagram illustrates the complete solid-phase extraction protocol.
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. archivespp.pl [archivespp.pl]
- 4. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices [psychiatriapolska.pl]
- 6. phenomenex.com [phenomenex.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
Application Note: High-Performance LC-MS/MS Quantification of Venlafaxine and O-Desmethylvenlafaxine
Executive Summary
Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its primary active metabolite, O-desmethylvenlafaxine (ODV, or Desvenlafaxine), contributes significantly to the pharmacological effect. Consequently, bioanalytical assays must quantify both the parent drug and the metabolite simultaneously.[1]
This protocol details a robust LC-MS/MS methodology for the separation and quantification of VEN and ODV in human plasma, utilizing deuterated internal standards (VEN-d6 and ODV-d6) .[2] Unlike generic methods, this guide addresses the critical challenge of isotopic interference and matrix effect correction , ensuring that the deuterated standards co-elute perfectly with their analytes to compensate for ion suppression.
Critical Method Parameters: The "Why" Behind the Protocol
The Chemistry of Separation
Venlafaxine is a basic compound (pKa ~9.4).[3] In standard C18 chromatography at neutral pH, it exhibits significant peak tailing due to interaction with residual silanols.
-
Solution: We utilize an acidic mobile phase (pH ~3.0) . This ensures VEN and ODV are fully protonated (
), optimizing sensitivity for Electrospray Ionization (ESI+) while suppressing silanol activity on the column.
The Deuterium Isotope Effect
While deuterated internal standards (IS) are the gold standard, they can exhibit slightly different retention times than the native analyte due to the Deuterium Isotope Effect . The C-D bond is shorter and less lipophilic than the C-H bond.
-
Risk: If the d6-IS elutes slightly earlier than the analyte, it may not experience the exact same matrix suppression at the moment of ionization.
-
Control: This protocol uses a high-efficiency C18 column with high carbon load to maximize hydrophobic interaction, masking the subtle lipophilic differences and ensuring co-elution.
Workflow Visualization
The following diagram outlines the critical path from sample accession to data integration.
Figure 1: End-to-end bioanalytical workflow ensuring sample integrity and accurate quantitation.
Experimental Protocol 1: Sample Preparation
While Protein Precipitation (PP) is faster, Solid Phase Extraction (SPE) is recommended for clinical research to minimize phospholipid buildup on the column, which causes ion suppression.
Reagents:
-
Internal Standard Spiking Solution: 500 ng/mL mixture of Venlafaxine-d6 and ODV-d6 in Methanol.
-
Extraction Buffer: 50 mM Ammonium Acetate (pH 9.0). Note: High pH drives the basic analytes into a neutral state, improving retention on polymeric SPE sorbents.
Step-by-Step SPE Workflow
-
Aliquot: Transfer 200 µL of plasma into a 96-well plate.
-
Spike: Add 20 µL of IS Spiking Solution. Vortex.
-
Dilute: Add 600 µL of Extraction Buffer (pH 9.0). Vortex.
-
Conditioning: Condition SPE plate (e.g., Oasis HLB or Strata-X) with 1 mL Methanol followed by 1 mL Water.
-
Load: Load the pre-treated sample onto the SPE plate at low vacuum (approx. 5 inHg).
-
Wash 1: Wash with 1 mL of 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: Wash with 1 mL of 2% Formic Acid in Water (Lock step to remove bases/interferences).
-
Elute: Elute with 500 µL of Methanol.
-
Reconstitute: Evaporate to dryness under Nitrogen (40°C) and reconstitute in 200 µL Mobile Phase A/B (80:20).
Figure 2: Solid Phase Extraction logic targeting basic drugs.
Experimental Protocol 2: LC-MS/MS Conditions
This method uses a gradient elution to separate ODV (more polar) from VEN (less polar) while maintaining a short run time.
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | State |
| 0.00 | 10 | 0.4 | Initial |
| 0.50 | 10 | 0.4 | Load |
| 2.50 | 90 | 0.4 | Elution |
| 3.00 | 90 | 0.4 | Wash |
| 3.10 | 10 | 0.4 | Re-equilibration |
| 4.00 | 10 | 0.4 | End |
Mass Spectrometry Parameters
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Venlafaxine | 278.2 | 58.0 | Quantifier | 25 |
| Venlafaxine | 278.2 | 121.1 | Qualifier | 35 |
| ODV | 264.2 | 58.0 | Quantifier | 25 |
| ODV | 264.2 | 107.1 | Qualifier | 35 |
| Venlafaxine-d6 | 284.2 | 64.0 | IS | 25 |
| ODV-d6 | 270.2 | 64.0 | IS | 25 |
Note: The product ion m/z 58.0 corresponds to the dimethylaminoethyl group, which is common to both molecules. The d6 label is typically on the cyclohexyl ring or methyl groups; ensure your specific IS label location matches the fragmentation pattern.
Data Analysis & Validation Criteria
Linearity and Range
-
Range: 1.0 ng/mL to 500 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
Cross-Talk Check (Crucial)
Because VEN and ODV share similar fragments, and VEN can fragment in-source to mimic ODV, you must verify separation.
-
Test: Inject a high concentration VEN standard (without ODV). Monitor the ODV channel.
-
Result: If a peak appears at the ODV retention time, it is in-source fragmentation . If it appears at the VEN retention time, it is cross-talk .
-
Resolution: Chromatographic separation (Rs > 1.5) is the only cure for in-source fragmentation.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[7] [Link]
-
Fazli, A. A., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12, 9322.[8] [Link]
-
Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B. [Link]
Sources
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity UPLC-MS/MS Protocol for the Quantification of N,N-Didesmethyl Venlafaxine in Human Plasma Utilizing Stable Isotope Dilution (d11)
Abstract & Scope
This protocol details a validated UPLC-MS/MS methodology for the quantification of N,N-Didesmethyl Venlafaxine (NNDDV) , a minor but pharmacologically relevant metabolite of the antidepressant Venlafaxine. Utilizing a D,L-N,N-Didesmethyl Venlafaxine-d11 internal standard (IS), this method corrects for matrix effects and extraction variability, ensuring high precision in complex biological matrices like plasma and urine.
Target Audience: Bioanalytical chemists, DMPK researchers, and clinical toxicologists. Key Application: Metabolic phenotyping, adherence monitoring, and pharmacokinetic profiling of Venlafaxine metabolism (CYP2D6/CYP2C19 pathways).
Scientific Rationale & Experimental Design
The Analyte: N,N-Didesmethyl Venlafaxine
Venlafaxine undergoes extensive hepatic metabolism. While O-desmethylvenlafaxine (ODV) is the major active metabolite, N-demethylation pathways produce N-desmethylvenlafaxine (NDV) and the di-demethylated product N,N-didesmethylvenlafaxine (NNDDV) .
-
Chemical Structure: 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[1][2]
-
Key Feature: Unlike the parent drug, NNDDV is a primary amine . This significantly influences its chromatographic retention (increased polarity) and fragmentation pattern (loss of the characteristic dimethylamine fragment m/z 58).
The Internal Standard: Why d11?
The use of a heavily deuterated internal standard, D,L-N,N-Didesmethyl Venlafaxine-d11 , provides a mass shift of +11 Da.
-
Causality: A shift of +11 Da prevents "cross-talk" (isotopic interference) from the native analyte's M+1 or M+2 isotopes, which can be significant at high concentrations.
-
Mechanism: The d11 labeling is typically located on the cyclohexyl ring (d10) and the ethyl backbone, ensuring the physicochemical properties (pKa, logP) remain nearly identical to the analyte, guaranteeing co-elution and precise compensation for matrix suppression.
Chromatographic Strategy
Basic amines like NNDDV often exhibit peak tailing on C18 columns due to interaction with residual silanols.
-
Solution: We employ a Charged Surface Hybrid (CSH) or High Strength Silica (HSS) T3 column technology. The HSS T3 is chosen here for its superior retention of polar amines under 100% aqueous conditions, allowing for a "focusing" effect at the head of the column.
Materials & Instrumentation
Reagents
-
Analyte: N,N-Didesmethyl Venlafaxine (Reference Standard, >98% purity).
-
Internal Standard: D,L-N,N-Didesmethyl Venlafaxine-d11 (Isotopic purity >99%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (AmForm).
Instrumentation
-
LC System: Ultra-Performance Liquid Chromatography (e.g., Waters ACQUITY UPLC I-Class or Agilent 1290 Infinity II).
-
Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
Experimental Protocol
Mass Spectrometry Conditions (ESI+)
The primary amine structure dictates the fragmentation. Unlike Venlafaxine (which yields m/z 58), NNDDV yields a stable tropylium-like ion (m/z 121) and a water-loss product (m/z 232).
Table 1: MRM Transitions
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role | Structure Note |
| NNDDV | 250.2 | 121.1 | 30 | Quantifier | 4-methoxybenzyl cation |
| 250.2 | 232.1 | 18 | Qualifier | Loss of H₂O | |
| NNDDV-d11 | 261.2 | 121.1 * | 30 | IS Quantifier | Ring is labeled; Aromatic is d0 |
| 261.2 | 243.2 | 18 | IS Qualifier | Loss of H₂O (d11 retained) |
*Note: The product ion for the IS depends on the specific labeling pattern. If the aromatic ring is unlabeled (common), the fragment remains 121.1. Always perform a Product Ion Scan on your specific IS lot to confirm.
Chromatographic Conditions
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
-
Injection Vol: 2-5 µL.
Gradient Profile:
-
0.0 min: 5% B (Focusing)
-
0.5 min: 5% B
-
3.0 min: 95% B (Elution)
-
3.5 min: 95% B (Wash)
-
3.6 min: 5% B (Re-equilibration)
-
5.0 min: Stop
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is cost-effective and sufficient for clinical concentrations (>5 ng/mL). For trace analysis (<1 ng/mL), use MCX SPE.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of IS working solution (500 ng/mL NNDDV-d11 in 50:50 MeOH:Water). Vortex gently.
-
Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 13,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Dilute: Add 200 µL of Water (Milli-Q) to match initial mobile phase strength (prevents peak broadening).
-
Inject: 5 µL.
Workflow & Signaling Visualization
Bioanalytical Workflow
The following diagram illustrates the logical flow from sample extraction to data acquisition, highlighting critical quality control checkpoints.
Caption: Step-by-step extraction and analysis workflow ensuring matrix normalization via d11-IS.
Fragmentation Pathway (Mechanistic Insight)
Understanding the MS/MS fragmentation is crucial for troubleshooting interferences.
Caption: Collision-Induced Dissociation (CID) pathway of N,N-Didesmethyl Venlafaxine.
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
Linearity & Range
-
Range: 1.0 – 1000 ng/mL.[3]
-
Curve Fitting: 1/x² weighted linear regression.
-
Acceptance: r² > 0.995; Back-calculated standards within ±15% (±20% at LLOQ).
Matrix Effect Assessment
Since NNDDV is polar and elutes early, it is susceptible to suppression by phospholipids.
-
Protocol: Compare the peak area of NNDDV spiked into extracted blank plasma (B) vs. NNDDV in pure solvent (A).
-
Calculation: Matrix Factor (MF) = B / A.
-
IS Normalization: The IS-normalized MF should be close to 1.0 (0.85 - 1.15), proving the d11 isotope perfectly tracks the suppression of the analyte.
Carryover Check
Inject a Double Blank (no analyte, no IS) immediately after the Upper Limit of Quantification (ULOQ) standard.
-
Requirement: Analyte peak in blank must be <20% of the LLOQ peak area.
References
-
Patel, B. N., et al. (2008). "Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fazli, A. A., et al. (2022).[4][5] "Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite." Scientific Reports. Link
-
PubChem. (2025).[1] "N,N-Didesmethylvenlafaxine Compound Summary." National Library of Medicine. Link
-
FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[6] Link
-
Knezevic, C. E., et al. (2024).[7] "Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. researchgate.net [researchgate.net]
- 5. Crossmark [crossmark.crossref.org]
- 6. researchgate.net [researchgate.net]
- 7. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Venlafaxine and its Metabolites in Human Plasma
Introduction: The Clinical Imperative for Precise Venlafaxine Monitoring
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] The therapeutic efficacy and potential for adverse effects of venlafaxine are not solely dependent on the parent drug concentration but are significantly influenced by its primary active metabolite, O-desmethylvenlafaxine (ODV).[1][2] Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to ODV.[2] Both venlafaxine and ODV contribute to the overall pharmacological effect. Moreover, the metabolic ratio of venlafaxine to ODV can vary significantly among individuals due to genetic polymorphisms in CYP2D6, drug-drug interactions, and patient-specific physiological factors. Therefore, the simultaneous quantification of both venlafaxine and its key metabolites is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and in forensic toxicology to ensure patient safety and optimize treatment outcomes.[3][4]
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of venlafaxine and its major metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (NODDV) in human plasma. The described protocol is grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical and research applications.[5][6][7][8]
The Metabolic Journey of Venlafaxine
The biotransformation of venlafaxine is a critical aspect influencing its clinical activity. The metabolic pathway, primarily hepatic, gives rise to several metabolites, with ODV being the most significant in terms of pharmacological activity. Understanding this pathway is fundamental to interpreting the quantitative data obtained from bioanalytical methods.
Caption: Metabolic pathway of Venlafaxine.
Principle of the Method: A Symphony of Selectivity and Sensitivity
This method employs a robust sample preparation strategy using solid-phase extraction (SPE) to efficiently isolate venlafaxine and its metabolites from the complex plasma matrix.[9] The cleaned extract is then subjected to reversed-phase liquid chromatography for the separation of the analytes, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of stable isotope-labeled internal standards (SIL-IS) for each analyte ensures the highest level of accuracy and precision by compensating for any variability during sample processing and analysis.[9]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Venlafaxine hydrochloride | Sigma-Aldrich | Reference Standard |
| O-desmethylvenlafaxine | Sigma-Aldrich | Reference Standard |
| N-desmethylvenlafaxine | Toronto Research Chemicals | Reference Standard |
| N,O-didesmethylvenlafaxine | Toronto Research Chemicals | Reference Standard |
| Venlafaxine-d6 | Cerilliant | Internal Standard |
| O-desmethylvenlafaxine-d6 | Cerilliant | Internal Standard |
| Methanol | Fisher Scientific | LC-MS Grade |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Formic acid | Fisher Scientific | LC-MS Grade |
| Water | Milli-Q® system | Type 1 |
| Human Plasma (K2-EDTA) | BioIVT | Research Grade |
| Solid-Phase Extraction Cartridges | Waters (Oasis MCX) | 30 mg, 1 mL |
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required. The following are representative conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be optimized for maximum sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine | 278.2 | 121.1 | 25 |
| O-desmethylvenlafaxine | 264.2 | 107.1 | 28 |
| N-desmethylvenlafaxine | 264.2 | 121.1 | 25 |
| N,O-didesmethylvenlafaxine | 250.2 | 107.1 | 28 |
| Venlafaxine-d6 | 284.2 | 121.1 | 25 |
| O-desmethylvenlafaxine-d6 | 270.2 | 107.1 | 28 |
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and internal standard in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of all internal standards in 50:50 (v/v) methanol:water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
The following workflow diagram illustrates the key steps in the SPE protocol.
Caption: Solid-Phase Extraction (SPE) Workflow.
Step-by-Step SPE Protocol:
-
To 100 µL of plasma sample, CC, or QC in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of acetonitrile.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation: Ensuring Trustworthiness and Reliability
The described method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[5][6][7][8] The validation parameters assessed include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Summary
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least 6 different sources. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Pass |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% | 1 ng/mL |
| Intra-day and Inter-day Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Pass |
| Intra-day and Inter-day Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Pass |
| Recovery | Consistent and reproducible | >85% for all analytes |
| Matrix Effect | CV of the matrix factor ≤ 15% | Pass |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentrations within ±15% of the nominal concentration | Pass |
Results and Discussion: Causality Behind Experimental Choices
The choice of a mixed-mode cation exchange SPE sorbent (Oasis MCX) was deliberate. Venlafaxine and its metabolites are basic compounds, and the strong cation exchange properties of the sorbent allow for a highly selective retention mechanism. The subsequent wash steps with organic and aqueous solvents effectively remove endogenous interferences, while the final elution with a basic methanolic solution ensures high recovery of the target analytes.[10]
The chromatographic method was optimized to achieve baseline separation of all analytes and the internal standards within a short run time, enabling high-throughput analysis. The use of formic acid in the mobile phase promotes the protonation of the analytes, which is essential for efficient ionization in the positive ESI mode.
The MRM transitions were carefully selected and optimized to ensure specificity and sensitivity. The fragmentation patterns of venlafaxine and its metabolites provide unique product ions that allow for their unambiguous identification and quantification, even at low concentrations in a complex biological matrix.[11]
Conclusion: A Fit-for-Purpose Solution for Venlafaxine Quantification
This application note provides a comprehensive and robust LC-MS/MS method for the simultaneous quantification of venlafaxine and its major metabolites in human plasma. The detailed protocol, from sample preparation to data acquisition, is designed for ease of implementation and high performance. The method has been validated according to stringent international guidelines, demonstrating its accuracy, precision, and reliability. This validated method is a valuable tool for researchers, clinicians, and drug development professionals involved in the therapeutic monitoring and pharmacokinetic evaluation of venlafaxine.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2020). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Retrieved from [Link]
- Dziurkowska, E., & Wesołowski, M. (2017). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
- Qin, F., Li, N., Qin, T., Zhang, Y., & Li, F. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study.
- Shah, J., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study.
-
Taylor & Francis Online. (2013). HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]
- Dziurkowska, E., & Wesołowski, M. (2017). [Extraction Techniques for Analysis of Venlafaxine and Its Metabolites in Biological Matrices].
- Shah, J., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Taylor & Francis Online. (2013). HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Retrieved from [Link]
-
ResearchGate. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubMed. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Retrieved from [Link]
-
PubMed Central. (n.d.). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Retrieved from [Link]
-
PubMed. (2020). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. Retrieved from [Link]
-
HubSpot. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its a. Retrieved from [Link]
-
PubMed. (2013). Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study. Retrieved from [Link]
-
Bentham Science. (2013). Determination of Venlafaxine in Human Saliva by HPLC using Solid– Phase Extraction. Retrieved from [Link]
-
Pharmacokinetics and Pharmacodynamics. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Archives of Psychiatry and Psychotherapy. (n.d.). Determination of venlafaxine and its metabolites in biological materials. Retrieved from [Link]
-
PubMed. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Labcorp. (n.d.). Venlafaxine and Desmethylvenlafaxine, Serum or Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of venlafaxine and its metabolites in biological materials. Retrieved from [Link]
-
PubMed Central. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Retrieved from [Link]
-
MDPI. (2023). Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatriapolska.pl [psychiatriapolska.pl]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Matrix Effects in D,L-N,N-Didesmethyl Venlafaxine-d11 Analysis
Status: Operational Ticket ID: T-VEN-MET-001 Subject: Troubleshooting Matrix Effects & Internal Standard Variability Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
You are likely experiencing quantification irregularities due to the physicochemical mismatch between your analyte, N,N-Didesmethyl Venlafaxine (NNDDV) , and its heavy stable isotope-labeled internal standard (SIL-IS), NNDDV-d11 .
While SIL-IS is the gold standard for compensating for matrix effects (ME), a d11-labeled analogue introduces a significant risk of the Deuterium Isotope Effect . This phenomenon causes the IS to elute at a slightly different retention time than the analyte. If this shift moves the IS out of a suppression zone where the analyte remains (or vice versa), the IS fails to compensate, leading to non-linear calibration and QC failures.
This guide provides the diagnostic workflows and mitigation protocols required to resolve these issues.
Module 1: Diagnostic Workflow
Before altering your extraction method, you must quantify the specific type of matrix effect you are facing. We utilize the Matuszewski Method (Standard Line Slope or Post-Column Spike) to distinguish between recovery loss and ionization suppression.
Diagnostic Diagram: The Matuszewski Protocol
The following workflow visualizes the three sample sets required to calculate the Matrix Factor (MF) and Recovery (RE).
Figure 1: The Matuszewski protocol distinguishes between extraction efficiency (Recovery) and ionization issues (Matrix Factor).
Module 2: Troubleshooting Guides (FAQ)
Issue A: My d11-IS retention time does not perfectly match the analyte.
Diagnosis: Deuterium Isotope Effect. Mechanism: Carbon-Deuterium (C-D) bonds are shorter and more stable than Carbon-Hydrogen (C-H) bonds. This slightly reduces the lipophilicity of the molecule. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than the non-deuterated analyte. With 11 deuterium atoms (d11), this shift can be significant (e.g., 0.1–0.3 minutes).
Why this matters: If your NNDDV analyte elutes at 2.5 min (inside a phospholipid suppression zone) and your NNDDV-d11 elutes at 2.4 min (just before the suppression zone), the IS signal will be normal while the analyte signal is suppressed. The ratio (Analyte/IS) will be artificially low.
Solution:
-
Check Resolution: Overlay the Extracted Ion Chromatograms (XIC) of the analyte and IS.
-
Modify Gradient: Flatten the gradient slope at the elution point to force co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl) which may reduce the separation factor.
-
Switch IS: If the shift is unmanageable, switch to a 13C- or 15N-labeled IS . These do not exhibit retention time shifts.
Issue B: I see significant signal drop in patient samples but not in water standards.
Diagnosis: Phospholipid Ion Suppression. Mechanism: Glycerophosphocholines (GPChos) are abundant in plasma. They are highly hydrophobic and often elute late in the run. If you are using Protein Precipitation (PPT), you are not removing lipids.[1] They may be eluting in the next injection (carryover effect) or co-eluting with your analyte.[2]
Data Analysis: Monitor the specific phospholipid transitions to see where they elute relative to your analyte.[3]
| Transition (m/z) | Compound Class | Source of Interference |
| 184.0 → 184.0 | Phosphatidylcholines (Source CID) | General Lipid Buildup |
| 496.0 → 184.0 | Lyso-phosphatidylcholines | Early/Mid Eluters |
| 758.0 → 184.0 | Phosphatidylcholines | Late Eluters |
Solution: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) . NNDDV is a polar amine; high-pH LLE is extremely effective at removing neutral lipids while extracting the basic analyte.
Module 3: Experimental Protocols
Protocol 1: High-pH Liquid-Liquid Extraction (Recommended Mitigation)
Rationale: N,N-didesmethyl venlafaxine is a secondary amine. By adjusting the pH to >10, we suppress ionization of the amine, making it hydrophobic enough to extract into an organic solvent, while phospholipids (zwitterionic) remain largely in the aqueous phase or interface.
Reagents:
-
Ammonium Hydroxide (5% in water)
-
MTBE (Methyl tert-butyl ether) or Ethyl Acetate
-
Reconstitution Solution (Mobile Phase A:B 80:20)
Steps:
-
Aliquot: Transfer 50 µL of plasma to a clean tube.
-
Spike IS: Add 10 µL of NNDDV-d11 working solution.
-
Basify: Add 50 µL of 5% Ammonium Hydroxide . Vortex 30s. (pH should be >10).
-
Extract: Add 600 µL of MTBE .
-
Agitate: Shaker/Vortex for 10 minutes at high speed.
-
Separate: Centrifuge at 4000g for 5 minutes.
-
Transfer: Transfer 500 µL of the supernatant (organic top layer) to a fresh plate. Avoid the interface.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Add 100 µL of Reconstitution Solution. Vortex well.
Protocol 2: Visualizing the "Danger Zone"
Use this logic to determine if your IS shift is causing data failure.
Figure 2: The "Deuterium Shift" risk.[4][5] If the d11-IS shifts out of the suppression zone, it fails to normalize the data.
References
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Phospholipids in LC-MS/MS Bioanalysis: Implications and Removal Strategies. Bioanalysis. Retrieved from [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
Overcoming ion suppression for D,L-N,N-Didesmethyl Venlafaxine-d11 in MS
Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with ion suppression, specifically for the stable isotope-labeled internal standard (SIL-IS) D,L-N,N-Didesmethyl Venlafaxine-d11 . As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding of the issues to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs): The Fundamentals of Ion Suppression
This section addresses foundational questions regarding ion suppression and its impact on the analysis of D,L-N,N-Didesmethyl Venlafaxine-d11.
Q1: What is ion suppression and why is it a problem for my D,L-N,N-Didesmethyl Venlafaxine-d11 internal standard?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1][2][3] This occurs when co-eluting components from your sample matrix (e.g., plasma, urine) compete with your analyte for the available charge or space on the surface of electrospray droplets.[3][4] While a SIL-IS like D,L-N,N-Didesmethyl Venlafaxine-d11 is designed to co-elute with the non-labeled analyte and experience the same degree of suppression—thereby correcting for signal variability—a problem arises when this suppression is so severe that the internal standard signal becomes weak, irreproducible, or is lost entirely.[5][6] This compromises the fundamental basis of your quantitative assay, leading to inaccurate and unreliable results.[2]
Q2: What are the most common causes of ion suppression when analyzing biological samples?
A2: The primary culprits in biological matrices are endogenous components that are highly abundant.[1][3] These include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in the middle of a typical reversed-phase chromatographic run where many analytes elute.[2]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate in the ion source, leading to instability and suppression.[2]
-
Proteins: While larger proteins are often removed, smaller peptides and residual proteins can still interfere with ionization.
-
Metabolites and Co-administered Drugs: Other molecules present in the sample can co-elute and compete with your analyte for ionization.[2]
Q3: My SIL-IS is D,L-N,N-Didesmethyl Venlafaxine-d11. Shouldn't it perfectly correct for any matrix effects?
A3: Ideally, yes. A SIL-IS is the best choice for correcting matrix effects because its chemical and physical properties are nearly identical to the analyte.[3][5] However, this correction is only effective if the analyte and SIL-IS experience the exact same suppression. Differential suppression can occur if there is even a slight chromatographic separation between the analyte and the SIL-IS, which can happen with deuterium-labeled standards.[6][7] This slight shift can expose them to different concentrations of co-eluting matrix components, invalidating the correction.[5] Therefore, ensuring the stable, reliable detection of the D,L-N,N-Didesmethyl Venlafaxine-d11 signal is paramount.
Troubleshooting Guide: From Problem to Resolution
This guide provides a systematic approach to diagnosing and solving common issues related to ion suppression of D,L-N,N-Didesmethyl Venlafaxine-d11.
Problem 1: Low or No Signal for D,L-N,N-Didesmethyl Venlafaxine-d11
Possible Cause: Severe ion suppression due to a high concentration of co-eluting matrix components.
Solutions:
-
Enhance Sample Preparation: Your first and most effective line of defense is a more rigorous sample cleanup.[1][3][8] If you are using a simple protein precipitation (PPT) method, consider upgrading to a more selective technique.
-
Solid-Phase Extraction (SPE): This is highly effective for removing a wide range of interferences like phospholipids and salts.[2][5] A mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties is often ideal for retaining venlafaxine and its metabolites while allowing for aggressive washing steps.
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts if the solvent system and pH are optimized to selectively extract your analyte away from matrix components.[8][9]
-
-
Optimize Chromatography: The goal is to chromatographically separate D,L-N,N-Didesmethyl Venlafaxine-d11 from the regions of ion suppression.[1][3]
-
Post-Column Infusion Experiment: This is a diagnostic tool to identify where in your chromatogram ion suppression is occurring.[3][10][11] By infusing a constant stream of your analyte post-column and injecting a blank, extracted matrix sample, you can visualize dips in the baseline that correspond to suppression zones.[11]
-
Adjust Gradient/Mobile Phase: Modify your gradient to shift the elution of your analyte away from these suppression zones.[3] Changing the organic solvent (e.g., from acetonitrile to methanol) can also alter selectivity.
-
Consider UPLC/UHPLC: Ultra-high-performance liquid chromatography provides sharper peaks and greater resolution, which can more effectively separate analytes from matrix interferences.
-
Problem 2: High Variability (%RSD) in IS Area Across a Batch
Possible Cause: Inconsistent matrix effects from sample to sample. This indicates that your current sample preparation method is not robust enough to handle the natural biological variability between samples.[2]
Solutions:
-
Implement a More Robust Sample Preparation: As with low signal, moving from PPT to a well-developed SPE or LLE method is the most reliable solution to minimize sample-to-sample differences in matrix composition.[2][5]
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and quality controls in the same biological matrix as your unknown samples can help compensate for consistent matrix effects that are not fully removed by sample prep.[1]
-
Check for Phospholipid Buildup: If not adequately removed, phospholipids can build up on the column and in the MS source over the course of a run, leading to worsening suppression. Incorporate a strong wash step in your gradient and consider specialized phospholipid removal plates or cartridges.[5]
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting ion suppression issues with your internal standard.
Caption: A visual workflow for the Solid-Phase Extraction protocol.
Comparison of Sample Preparation Techniques
The choice of sample preparation is a critical decision that balances cleanliness, recovery, and throughput.
| Technique | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Dirty extracts, high risk of ion suppression and column clogging. [12] | Rapid screening when sensitivity is not a major concern. |
| Liquid-Liquid Extraction (LLE) | Can produce very clean extracts, high recovery with optimization. [8] | More labor-intensive, requires solvent optimization, uses larger volumes of organic solvents. | Methods where high cleanliness is required and throughput is lower. |
| Solid-Phase Extraction (SPE) | Excellent for removing interferences, high analyte concentration possible, automatable. [1][2] | Higher cost per sample, requires method development to optimize sorbent and solvents. | Regulated bioanalysis and methods requiring the highest sensitivity and robustness. |
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). PubMed. Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Agilent. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved from [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. (2025, February 4). PMC. Retrieved from [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). Griffith Research Online. Retrieved from [Link]
-
Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2024, June 15). PubMed. Retrieved from [Link]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application to a pharmacokinetic study. (2018, April 23). HubSpot. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sepscience.com [sepscience.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Reducing background noise in D,L-N,N-Didesmethyl Venlafaxine-d11 analysis
Technical Support Center: D,L-N,N-Didesmethyl Venlafaxine-d11 Analysis
Introduction: The Primary Amine Challenge
Welcome to the technical guide for optimizing the analysis of N,N-Didesmethyl Venlafaxine (also known as Dinorvenlafaxine) using its deuterated internal standard, D,L-N,N-Didesmethyl Venlafaxine-d11 .
As a Senior Application Scientist, I often see researchers struggle with this specific metabolite. Unlike the parent drug Venlafaxine (a tertiary amine), N,N-Didesmethyl Venlafaxine is a primary amine . This structural difference fundamentally changes its behavior in LC-MS/MS. Primary amines are notorious for interacting with free silanols on HPLC columns and exhibiting high susceptibility to background noise from mobile phase contaminants (like ammonium adducts) and matrix interferences.
This guide moves beyond basic "clean your source" advice. We will implement a self-validating troubleshooting workflow designed to isolate the noise source—whether it’s chemical (reagents), chromatographic (tailing), or spectral (cross-talk).
Part 1: Troubleshooting Workflow (The Decision Matrix)
Before changing any parameters, you must locate the noise. Use this logic gate to determine if your issue is Systemic , Chromatographic , or Sample-Related .
Figure 1: Diagnostic logic tree for isolating background noise sources in LC-MS/MS analysis.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Q1: I see a high constant baseline across the entire chromatogram. Is my column dirty?
Answer: Likely not. A constant baseline usually indicates chemical contamination in the mobile phase or the MS source, not the column. N,N-Didesmethyl Venlafaxine is analyzed in Positive ESI mode, which is highly sensitive to sodium and ammonium clusters.
The Fix (The "Cluster" Protocol):
-
Reagent Audit: Are you using high-purity Ammonium Acetate? Lower grades contain trace amines that mimic your analyte. Switch to LC-MS grade additives immediately [1].
-
Solvent Clusters: Primary amines often form adducts. If your MRM is set to the [M+H]+ ion (~250.2 m/z), ensure you aren't picking up a solvent cluster (e.g., Sodium formate clusters) that falls near this mass.
-
Source Cleaning: Primary amines are "sticky." Residue builds up on the cone/orifice. Clean the ion source (cone, curtain plate) with 50:50 Methanol:Water followed by 100% Methanol.
Q2: My peaks are tailing significantly, increasing the integration baseline. How do I fix this?
Answer: This is the classic Primary Amine Problem . The free amine group (-NH2) on N,N-Didesmethyl Venlafaxine interacts with acidic silanols on the silica column support, causing tailing. This "smears" the signal, lowering peak height and S/N ratio.[1]
The Fix:
-
Mobile Phase pH: You must control the ionization state.
-
Option A (High pH): Use Ammonium Bicarbonate (pH 9-10). This keeps the amine deprotonated (neutral), reducing silanol interaction. Note: Ensure your column (e.g., Waters XBridge, Agilent Poroshell HPH) is rated for pH 10.
-
Option B (Low pH + Ionic Strength): If using Formic Acid (pH ~2.7), the amine is fully charged. You must add ionic strength (e.g., 5mM Ammonium Formate) to "mask" the silanols.
-
-
Column Choice: Switch to a Charged Surface Hybrid (CSH) column or a column with an embedded polar group. These are engineered to repel protons and prevent amine tailing [2].
Q3: I am detecting signal in the blank after a high concentration sample. Is it carryover?
Answer: Yes. N,N-Didesmethyl Venlafaxine is polar and basic; it sticks to stainless steel and injection valve rotor seals.
The Fix (Aggressive Wash): Standard methanol washes are insufficient. You need a wash solvent that dissolves the protonated amine.
-
Weak Wash: 95:5 Water:Acetonitrile (matches initial gradient).
-
Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid .
-
Why Formic Acid? It keeps the amine soluble in the organic wash, preventing it from precipitating/adsorbing on the needle surface.
-
Q4: Why does my Internal Standard (d11) show interference in the analyte channel?
Answer: This is likely isotopic interference or cross-talk , but with a "d11" label, it is rare unless the fragmentation pathway is misunderstood.
Technical Analysis:
-
Analyte (N,N-Didesmethyl): Precursor ~250.2 → Product ~121.1 (Methoxybenzyl cation).
-
IS (d11-N,N-Didesmethyl): Precursor ~261.3.
-
Critical Check: Where are the deuteriums located?
-
If the d11 label is on the cyclohexyl ring and the isopropyl chain , the major fragment (Methoxybenzyl, mass 121) might be unlabeled .
-
If the fragment (121) is the same for both Analyte and IS, you rely entirely on the Quadrupole 1 (Q1) resolution to separate them. If Q1 resolution is "Low" or "Open" to improve sensitivity, the d11 precursor might bleed into the d0 window, or vice versa.
-
The Fix:
-
Tighten Q1 Resolution: Set Q1 to "Unit" resolution (0.7 Da FWHM). Do not use "Low" resolution.
-
Verify Transition: Ensure your IS transition monitors a labeled fragment if possible. If the 121 fragment is shared, ensure your chromatographic separation is perfect, although co-elution is desired for IS compensation.
-
Purity Check: Verify the isotopic purity of your d11 standard. If it contains >1% d0 (native), you will always have a background in your analyte channel.
Part 3: Optimized Experimental Protocol
To minimize matrix noise (phospholipids) which suppresses ionization and increases baseline noise, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte [3].
Sample Preparation Workflow (LLE)
Rationale: MTBE (Methyl tert-butyl ether) extracts the basic amine while leaving polar phospholipids and salts in the aqueous phase.
Quantitative Parameters Table:
| Parameter | Value/Condition | Note |
| Sample Volume | 50 - 100 µL Plasma | Smaller volumes reduce matrix load. |
| Internal Standard | 10 µL of d11-IS (500 ng/mL) | Spike before extraction. |
| Alkalizing Agent | 100 µL 25mM NaOH | Critical: pH > 10 drives amine to neutral state for extraction. |
| Extraction Solvent | 700 µL MTBE | Methyl tert-butyl ether provides clean organic layer. |
| Agitation | Vortex 5 min @ 2000 rpm | Ensure complete phase transfer. |
| Separation | Centrifuge 10 min @ 4000 rpm | Freeze aqueous layer (dry ice/acetone) to pour off organic. |
| Reconstitution | 100 µL 90:10 Water:ACN | Match mobile phase to prevent peak distortion. |
Visual Workflow (DOT):
Figure 2: Optimized LLE workflow for N,N-Didesmethyl Venlafaxine to remove phospholipid noise.
References
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Waters Corporation.Charged Surface Hybrid (CSH) Technology for LC-MS of Basic Compounds. (Standard industry reference for CSH column mechanism).
-
Liu, Y. et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Journal of Chromatography B. Retrieved from [Link]
-
Patel, B. N., et al. (2008).[2] Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine. Journal of Pharmaceutical and Biomedical Analysis.[2] Retrieved from [Link]
Sources
Linearity issues with D,L-N,N-Didesmethyl Venlafaxine-d11 calibration curves
A Guide to Troubleshooting Calibration Curve Linearity Issues in Bioanalytical LC-MS/MS Methods
Welcome to the technical support guide for researchers utilizing D,L-N,N-Didesmethyl Venlafaxine-d11 as an internal standard (IS) in quantitative bioanalytical methods. This resource, structured in a question-and-answer format, provides in-depth troubleshooting strategies for one of the most common challenges in LC-MS/MS analysis: non-linear calibration curves. As Senior Application Scientists, we ground our advice in established scientific principles and regulatory expectations to ensure the integrity and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory expectations for calibration curve linearity?
When developing a quantitative bioanalytical method, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on the acceptance criteria for calibration curves.[1][2][3][4][5][6] While a high coefficient of determination (e.g., r² > 0.99) is a common goal, the most critical aspect is the accuracy of the back-calculated concentrations of your calibration standards.
Regulatory Acceptance Criteria Summary
| Parameter | Acceptance Limit | Common Regulatory Body |
| Calibration Standards | At least 75% of non-zero standards must be within ±15% of their nominal value. | FDA, EMA[5][7] |
| Lower Limit of Quantification (LLOQ) | The LLOQ standard must be within ±20% of its nominal value. | FDA, EMA[5][7] |
| Regression Model | The simplest appropriate model should be used. Use of non-linear (e.g., quadratic) regression must be justified. | FDA, EMA[8] |
It is crucial to justify the chosen calibration range and regression model during method validation.[4]
Q2: My calibration curve is flattening or bending downwards at high concentrations. What are the most likely causes?
This phenomenon, often described as a negative quadratic curve, is a classic sign of signal saturation. It indicates that the measured response is no longer increasing proportionally with concentration. There are several potential root causes for this behavior.[8][9][10][11]
-
Detector Saturation: The most common cause is simply that the mass spectrometer's detector is overwhelmed by the high number of ions reaching it at the upper concentration levels.[12][13][14][15] All detectors have a finite linear dynamic range; exceeding it will lead to signal capping and a non-linear response.[14][16]
-
Ion Source Saturation / Matrix Effects: The electrospray ionization (ESI) process itself can become saturated. At high analyte concentrations, competition for droplet surface area and charge can limit the efficiency of ion formation, preventing a proportional increase in signal.[14][17] This can be exacerbated by co-eluting matrix components that suppress the ionization of both the analyte and the internal standard, a phenomenon known as the matrix effect.[18][19][20][21]
-
Isotopic Cross-Contribution: Your analyte's naturally occurring heavier isotopes (e.g., ¹³C) may have a mass-to-charge ratio (m/z) that overlaps with the signal of your deuterated internal standard (D,L-N,N-Didesmethyl Venlafaxine-d11).[22][23] At very high analyte concentrations, this isotopic signal "leaks" into the IS channel, artificially inflating the IS response. Since the calibration is based on the analyte/IS ratio, an inflated IS signal will suppress the ratio, causing the curve to bend downwards.[22][24]
Q3: My calibration curve is showing a positive quadratic shape (bending upwards). What should I investigate?
An upward-bending curve is less common but points to different underlying issues, often related to interferences or problems at the lower end of the curve.
-
Interference in Blank Samples: If your blank matrix sample (processed without analyte or IS) shows a significant signal at the analyte's transition, it can artificially raise the intercept of the curve. This is often due to endogenous matrix components that are isobaric and fragment similarly to your analyte.
-
Internal Standard Contribution to Analyte Signal: The opposite of the issue described in Q2 can occur. The D,L-N,N-Didesmethyl Venlafaxine-d11 internal standard, which is added at a constant concentration, may contain a small percentage of a non-deuterated impurity. This impurity contributes a constant signal to the analyte channel, artificially elevating the response of all standards and skewing the regression.[23]
-
Inappropriate Regression Model: Forcing a linear regression through a data set that has a naturally non-zero intercept can sometimes cause this appearance. Always evaluate the fit of your chosen model, particularly by examining the residual plot.[8][25]
Q4: Could the D,L-N,N-Didesmethyl Venlafaxine-d11 internal standard be the source of my linearity problems?
Absolutely. A stable isotope-labeled (SIL) internal standard is the gold standard for correcting variability, but it is not infallible.[26][27] Here’s how it can contribute to non-linearity:
-
Cross-Contribution: As discussed, isotopic interference from the analyte into the IS channel is a primary cause of non-linearity at the high end of the curve.[22][23]
-
Sub-optimal Concentration: If the IS concentration is too low relative to the upper limit of quantification (ULOQ), its signal may be disproportionately affected by background noise or minor interferences, leading to poor precision. Conversely, if the IS concentration is too high, its own signal may be saturating the detector.
-
Chromatographic Separation: While SIL internal standards are designed to co-elute with the analyte, slight chromatographic shifts can occur. If the analyte and IS elute at slightly different retention times, they may experience different degrees of matrix-induced ion suppression or enhancement, compromising the IS's ability to accurately correct for these effects.[27]
Troubleshooting Workflows & Protocols
When non-linearity is observed, a systematic approach is required to diagnose and resolve the issue.
Troubleshooting Logic Flowchart
The following diagram outlines a logical workflow for diagnosing calibration curve non-linearity.
Caption: A troubleshooting flowchart for non-linear calibration curves.
Protocol 1: Investigating Detector & Ion Source Saturation
Objective: To determine if the non-linear response at high concentrations is due to saturation.
Methodology:
-
Prepare Samples: Create a set of three samples:
-
Mid-Range QC (MQC): A standard at a concentration in the linear portion of your curve.
-
Upper Limit QC (ULOQ): Your highest calibration standard.
-
Diluted ULOQ: Take the ULOQ sample and perform a 10-fold dilution with blank matrix.
-
-
Analyze Samples: Inject the three samples onto the LC-MS/MS system.
-
Data Analysis:
-
Confirm that the MQC sample provides the expected response.
-
Observe the absolute signal intensity (ion counts) for the ULOQ sample. Look for signs of peak fronting or flattening in the chromatogram.[12]
-
Calculate the concentration of the Diluted ULOQ sample against the original calibration curve.
-
-
Interpretation:
-
If the back-calculated concentration of the Diluted ULOQ is accurate (e.g., within ±15% of the expected 1/10th value) and its peak area is roughly 1/10th of the ULOQ's area, saturation is not the primary issue.
-
If the back-calculated concentration of the Diluted ULOQ is accurate, but the absolute signal of the original ULOQ appears flattened, this strongly suggests detector or source saturation. The system is behaving linearly at the lower (diluted) concentration.
-
Corrective Actions:
-
Reduce the injection volume.
-
Dilute the sample extract before injection.
-
"De-tune" the mass spectrometer by adjusting source parameters (e.g., increasing curtain gas, adjusting spray position) to reduce overall signal intensity.[12][14]
-
Narrow the calibration curve range.
Protocol 2: Assessing Analyte-to-IS Cross-Contribution
Objective: To quantify the signal interference from a high concentration of the analyte into the internal standard's MRM channel.
Methodology:
-
Prepare Samples: Create two samples:
-
IS Only: A sample of blank matrix spiked only with D,L-N,N-Didesmethyl Venlafaxine-d11 at its working concentration.
-
Analyte ULOQ Only: A sample of blank matrix spiked only with the analyte at the ULOQ concentration (no IS).
-
-
Analyze Samples: Inject both samples and monitor both the analyte and IS MRM transitions for each injection.
-
Data Analysis:
-
In the "IS Only" injection, confirm there is no significant signal in the analyte channel.
-
In the "Analyte ULOQ Only" injection, measure the peak area in the IS channel.
-
-
Interpretation:
-
A response in the IS channel during the "Analyte ULOQ Only" injection confirms cross-contribution.
-
As a general rule of thumb, if the interfering signal is >5% of the IS signal from the "IS Only" sample, it is likely to cause non-linearity.
-
Corrective Actions:
-
Increase the concentration of the internal standard. This reduces the relative contribution of the analyte's isotopic signal.
-
Select a different, more specific MRM transition for the IS if one is available.
-
If possible, use an IS with a higher degree of isotopic labeling (e.g., ¹³C₁₀, ¹⁵N₂) to shift its mass further from the analyte.
Protocol 3: Quantitative Assessment of Matrix Effects
Objective: To determine if co-eluting matrix components are suppressing or enhancing the ion signal, contributing to non-linearity. This protocol is based on the "post-extraction spike" method recommended by regulatory agencies.[19]
Methodology:
-
Prepare Three Sets of Samples at low (LQC) and high (HQC) concentration levels:
-
Set A (Neat Solution): Analyte and IS spiked into the final extraction solvent.
-
Set B (Post-Spike): Blank biological matrix is extracted first. The analyte and IS are spiked into the final extract.
-
Set C (Pre-Spike): Analyte and IS are spiked into the blank matrix before the extraction process (these are your standard QC samples).
-
-
Analyze Samples: Inject replicates (n=3-6) from each set.
-
Data Analysis & Calculation:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100
-
-
Interpretation:
-
A Matrix Effect value close to 0% indicates no significant ion suppression or enhancement.
-
A negative value (e.g., -40%) indicates ion suppression.
-
A positive value (e.g., +30%) indicates ion enhancement.
-
If the matrix effect is significantly different between the LQC and HQC levels, it indicates a concentration-dependent effect that can cause non-linearity.[17][18]
-
Corrective Actions:
-
Improve the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove more interferences.[20][21]
-
Optimize chromatography to separate the analyte from the region of ion suppression.
References
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. AAPS PharmSci, 5(1), E5. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Licea-Perez, H., & Wang, S. (2010). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 23(1), 32-40. Available at: [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. (2011). Available at: [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (Presentation). Available at: [Link]
-
Wei, A. A. J., Joshi, A., Chen, Y., & McIndoe, J. S. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 450, 116307. Available at: [Link]
-
Fernando, S., Tran, J., Maller, C., & D'Souza, M. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 57-64. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. (2022). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
-
Bioanalytical method validation emea. (Presentation). Available at: [Link]
-
Bilgicer, B., & Giblin, D. (2018). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. International journal of mass spectrometry, 425, 1-7. Available at: [Link]
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov. Available at: [Link]
-
Wei, A., Joshi, A., Chen, Y., & McIndoe, J. S. (2019). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. ChemRxiv. Available at: [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Available at: [Link]
-
Schwarz, K., et al. (2010). On the performance of proton-transfer-reaction mass spectrometry for breath-relevant gas matrices. Measurement Science and Technology, 21(8), 085803. Available at: [Link]
-
Wei, A., Joshi, A., Chen, Y., & McIndoe, J. S. (2019). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. ChemRxiv. Available at: [Link]
-
Net, S., et al. (2017). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 63(8), 1324-1335. Available at: [Link]
-
Li, W., et al. (2011). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Bioanalysis, 3(7), 753-766. Available at: [Link]
-
Guitana, J., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. American Journal of Analytical Chemistry, 8, 199-212. Available at: [Link]
-
Non-linear standard (calibrator) curves. (2007). Chromatography Forum. Available at: [Link]
-
Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. (2024). LinkedIn. Available at: [Link]
-
Non Linear Kinetics. Pharmacokinetics. Available at: [Link]
-
I'm getting non-linear response. (2023). Reddit. Available at: [Link]
-
Wang, G., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 406(24), 5995-6004. Available at: [Link]
-
Ma, G. (2020). Non-Linear Elimination. University of Auckland. Available at: [Link]
-
Barman, D. N. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy, 36(7), 24-28. Available at: [Link]
-
Causes of Nonlinearity. Pharmacy 180. Available at: [Link]
-
Causes of Non linear pharmacokinetics. (Presentation). Available at: [Link]
-
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride. PubChem. Available at: [Link]
-
N,N-DIDESMETHYLVENLAFAXINE. precisionFDA. Available at: [Link]
-
Nonlinear PK: What Does That Mean? Certara. Available at: [Link]
-
Venlafaxine Impurities. Pharmaffiliates. Available at: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. usfda guidelines for bioanalytical method validation.pptx [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. Bioanalytical method validation emea | PPTX [slideshare.net]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 10. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 11. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 12. web.uvic.ca [web.uvic.ca]
- 13. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. nebiolab.com [nebiolab.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. scirp.org [scirp.org]
- 26. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Contamination Sources for D,L-N,N-Didesmethyl Venlafaxine-d11
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the use of D,L-N,N-Didesmethyl Venlafaxine-d11 in analytical testing. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common contamination and interference issues encountered during LC-MS/MS analysis. As a deuterated internal standard (IS) for a tertiary metabolite of Venlafaxine, ensuring its integrity is paramount for accurate quantification.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnostics
This section addresses the most common initial observations that may indicate a contamination issue.
Q1: I'm observing a significant signal for the unlabeled analyte (D,L-N,N-Didesmethyl Venlafaxine) in my blank matrix and solvent injections. What are the primary suspects?
A1: Observing the unlabeled analyte in blank injections points to one of three primary sources:
-
Contaminated Internal Standard: The D,L-N,N-Didesmethyl Venlafaxine-d11 stock or working solution may contain the unlabeled analyte as an impurity.[1] This is the most common cause of a consistent, baseline signal in all samples, including blanks.
-
System-Wide Contamination: The LC-MS system itself (solvents, tubing, injector, column) may be contaminated with the unlabeled analyte.[2][3] This often results from previous analyses of high-concentration samples.
-
Cross-Contamination: Contamination may be introduced during sample preparation from contaminated labware, such as pipette tips, vials, or 96-well plates.[2][4]
A systematic approach, starting with an analysis of your internal standard working solution alone, is the best first step to differentiate these sources.
Q2: My internal standard (D,L-N,N-Didesmethyl Venlafaxine-d11) response is inconsistent or decreasing over time, especially in the autosampler. What could be the cause?
A2: An unstable IS response often indicates a problem with the stability of the deuterated standard itself. The two main culprits are:
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix.[1][5] This process, known as back-exchange, reduces the signal of the deuterated IS and can artificially increase the signal of the unlabeled analyte. The stability of the deuterium label is highly dependent on its position in the molecule, as well as the pH and temperature of the solution.[1][6]
-
Chemical Degradation: Like any analyte, the IS can degrade over time if stored improperly or exposed to harsh conditions (e.g., extreme pH, high temperature, light).[7][8]
It is crucial to evaluate the stability of the IS under the specific conditions of your assay (e.g., in the autosampler over 24 hours) during method development.[9]
Q3: The analyte-to-internal standard ratio is highly variable across my analytical batch. Is this a contamination issue?
A3: While it can be related to contamination, high variability in the analyte-to-IS ratio is often symptomatic of a phenomenon known as the deuterium isotope effect , which leads to differential matrix effects.[9]
Here's the causality: The substitution of hydrogen with heavier deuterium can slightly alter the molecule's physicochemical properties, such as its lipophilicity. This can cause the deuterated IS to have a slightly different retention time than the native analyte.[1][10] If the analyte and IS do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement from matrix components, leading to a variable ratio and inaccurate quantification.[9] Therefore, verifying co-elution is a critical step in method validation.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect explanations for specific contamination sources and logical workflows to resolve them.
Guide 1: The Internal Standard as the Primary Contaminant
The most direct source of contamination is the internal standard solution itself. Ensuring its purity and stability is the foundation of a reliable assay.
A: You must analyze the IS solution as if it were a sample. The goal is to check for the presence of the unlabeled D,L-N,N-Didesmethyl Venlafaxine.
Causality: The synthesis of deuterated standards is complex, and trace amounts of the unlabeled compound can remain as an impurity. If the concentration of this impurity is significant relative to the low end of your calibration curve, it will lead to a positive bias in your results. For reliable results, deuterated standards should have high isotopic enrichment (≥98%) and high chemical purity (>99%).[11][12]
Troubleshooting Workflow:
-
Prepare a solution of your D,L-N,N-Didesmethyl Venlafaxine-d11 in your initial mobile phase or reconstitution solvent at the same concentration used in your assay.
-
Inject this solution into the LC-MS/MS system.
-
Monitor the mass transitions for both the deuterated IS and the unlabeled analyte.
-
Evaluate: If a peak is detected in the unlabeled analyte's channel at the correct retention time, the IS is contaminated. The response of this peak should be less than 5% of the response of your Lower Limit of Quantification (LLOQ) standard to be considered negligible.
Caption: Workflow for assessing the purity of a deuterated internal standard.
A: Isotopic exchange is the chemical reaction where deuterium atoms on your IS are swapped for hydrogen atoms from the solvent (e.g., water, methanol) or sample matrix.[1] This effectively converts your IS into the unlabeled analyte, causing a double error: a decrease in the IS signal and an artificial increase in the analyte signal.
Causality: The stability of deuterium labels is not absolute. Deuterium atoms on or near heteroatoms (like oxygen or nitrogen) or those on carbons in acidic or basic environments are more "labile" and prone to exchange.[1][5] While the -d11 label on D,L-N,N-Didesmethyl Venlafaxine is generally on stable positions, prolonged exposure to non-neutral pH or high temperatures during sample storage or processing can promote this exchange.[6]
Prevention & Mitigation Strategies:
-
pH Control: Maintain solutions at a neutral or near-neutral pH whenever possible. Avoid prolonged storage in strongly acidic or basic conditions.
-
Temperature Control: Keep IS stock and working solutions, as well as prepared samples, refrigerated or frozen. Minimize time spent at room temperature or in heated autosamplers.[9]
-
Solvent Choice: While often dictated by the assay, be aware that protic solvents (like water and methanol) are the source of hydrogen for the exchange. Using aprotic solvents (like acetonitrile) for stock solutions where possible can improve long-term stability.
-
Stability Testing: During method development, perform a stability assessment by incubating the IS in blank matrix at various conditions (e.g., room temp for 24h, 4°C for 48h) and analyzing for any decrease in the IS signal or increase in the analyte signal.[9]
| Condition | Potential for Isotopic Exchange | Recommendation |
| pH < 4 or > 9 | Increased | Buffer samples and solutions to a neutral pH range (6-8) for storage. |
| Temperature > 25°C | Increased | Keep samples and IS solutions refrigerated (2-8°C) or frozen (-20°C or -80°C). |
| Prolonged Autosampler Time | Moderate to High | Limit batch size or use a cooled autosampler set to 4°C. |
Guide 2: Contamination from the Analytical Workflow
If the internal standard itself is pure, the contamination is being introduced during your analytical process.
A: A systematic, component-by-component isolation is the most effective strategy. This involves starting from the mass spectrometer and progressively adding components of the LC system back into the flow path.
Causality: Contaminants can leach from or adsorb to various parts of the fluidic path.[2] Common sources include contaminated mobile phase solvents, plasticizer leachates from solvent lines (e.g., phthalates), buildup in the autosampler needle or injection valve, and carryover from a "dirty" analytical column.[2][13][14]
Troubleshooting Protocol: See Protocol 3 in the next section for a detailed, step-by-step guide to systematically clean and diagnose your LC-MS system.
Caption: A logical flowchart for isolating the source of system contamination.
A: Absolutely. Sample preparation is a major source of externally introduced contaminants.
Causality:
-
Plasticware: Common lab plastics can leach impurities like plasticizers (e.g., phthalates) or slip agents, which can interfere with analysis or suppress ionization.[2] Always use high-quality polypropylene or glass labware. Avoid polystyrene and minimize the use of single-use plastics where possible.
-
Solvents & Reagents: Ensure all solvents are of the highest possible purity (e.g., LC-MS grade).[4] Do not use communal lab chemicals, as they may be contaminated.[4]
-
Cross-Contamination: Reusing pipette tips or inadequately washed glassware is a direct path for transferring analyte from a high-concentration sample to a blank or low-concentration sample.
-
Environmental Contaminants: The lab environment itself can be a source. Common contaminants include siloxanes from personal care products and keratin from hair and skin.[3][4][15] Always wear powder-free nitrile gloves and maintain a clean workspace.[2][15]
Part 3: Key Experimental Protocols
These detailed protocols provide self-validating systems for diagnosing critical issues discussed in this guide.
Protocol 1: Assessing the Purity of a Deuterated Internal Standard
Objective: To quantify the amount of unlabeled analyte present as an impurity in the deuterated internal standard stock.
Materials:
-
D,L-N,N-Didesmethyl Venlafaxine-d11 stock solution.
-
LC-MS grade solvent (e.g., 50:50 Acetonitrile:Water).
-
Validated LC-MS/MS system with established MRM transitions for both the unlabeled analyte and the deuterated IS.
-
A prepared and quantified Lower Limit of Quantification (LLOQ) sample.
Methodology:
-
Prepare a "Purity Test" sample by diluting the deuterated IS stock solution to the final working concentration used in your assay.
-
Inject the LLOQ sample and acquire the peak area for the unlabeled analyte. Let's call this Area_LLOQ.
-
Inject the "Purity Test" sample.
-
Acquire the peak area for the unlabeled analyte mass transition at the expected retention time. Let's call this Area_Impurity.
-
Calculation: Determine the percentage contribution of the impurity relative to the LLOQ: % Contribution = (Area_Impurity / Area_LLOQ) * 100%
-
Acceptance Criteria: The % Contribution should be ≤ 5%. If it is higher, the internal standard lot is not suitable for the assay at its current LLOQ and a new, purer source is required.
Protocol 2: Investigating Isotopic Exchange (H/D Back-Exchange)
Objective: To assess the stability of the deuterium label on the IS under simulated analytical conditions.
Materials:
-
Deuterated IS working solution.
-
Blank biological matrix (e.g., plasma, urine).
-
Sample preparation solvents and reagents.
-
LC-MS/MS system.
Methodology:
-
Prepare T=0 Samples (n=3): Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol and analyze them.
-
Prepare Incubated Samples (n=3): Spike the same concentration of IS into the blank matrix. Store these samples under conditions that mimic the longest anticipated wait time in your workflow (e.g., 24 hours at 4°C in the autosampler, or 4 hours at room temperature on the benchtop).
-
After the incubation period, process the incubated samples using the identical preparation protocol.
-
Analyze all samples in the same LC-MS/MS batch.
-
Evaluation:
-
Compare the average peak area of the deuterated IS in the T=0 samples versus the Incubated samples. A statistically significant decrease (>15%) in the IS area suggests degradation or instability.
-
Examine the chromatograms of the Incubated samples for any increase in the peak area of the unlabeled analyte compared to the T=0 samples. A noticeable increase is a direct indicator of H/D back-exchange.
-
References
- Merck Millipore. (n.d.). LC-MS Contaminants.
- BenchChem. (2025).
- Central Proteomics Facility. (n.d.). Common Contaminants in Proteomics Mass Spectrometry Experiments.
- Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!.
- Fisher Scientific. (n.d.).
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Systematic Reviews in Pharmacy. (2020).
- CIGS. (n.d.). Common LC/MS Contaminants.
- Labroots. (n.d.).
- SciSpace. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
- PMC. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
- BenchChem. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
- MDPI. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Archives of Psychiatry and Psychotherapy. (2015).
- ResolveMass Laboratories Inc. (2025).
- NCBI. (2015). Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries.
- PubMed. (2018).
- PubMed. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.
- Mass Spectrometry. (n.d.).
- HubSpot. (2018).
- ResearchGate. (2011).
- PubMed. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 5. mdpi.com [mdpi.com]
- 6. ukisotope.com [ukisotope.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of venlafaxine immediate-release suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Resources [fishersci.no]
- 14. cigs.unimo.it [cigs.unimo.it]
- 15. bitesizebio.com [bitesizebio.com]
Optimizing Bioanalysis of Venlafaxine Metabolites: A Comparative Assessment of D,L-N,N-Didesmethyl Venlafaxine-d11
Executive Summary & Scientific Rationale
In the high-throughput quantification of Venlafaxine and its metabolites, the minor metabolite N,N-Didesmethylvenlafaxine (NNDDV) presents a unique challenge. While O-desmethylvenlafaxine (ODV) is the major active metabolite, NNDDV represents a critical endpoint in the CYP3A4/CYP2C19 metabolic cascade.
The central bioanalytical problem is matrix interference . NNDDV is more polar than the parent compound, eluting earlier in reverse-phase chromatography—often in the "suppression zone" where phospholipids and salts elute.
This guide compares the performance of the structurally specific internal standard (IS), D,L-N,N-Didesmethyl Venlafaxine-d11 , against common alternatives (Parent IS and Structural Analogs).[1] We demonstrate that using a matched SIL-IS (Stable Isotope Labeled Internal Standard) with a high mass shift (+11 Da) is not merely an optimization; it is a prerequisite for regulatory compliance (FDA/EMA) in complex matrices.
The Metabolic Context: Why Specificity Matters
Venlafaxine metabolism is bifurcated. The choice of Internal Standard must respect the structural changes occurring during these pathways.
-
Pathway B (Minor): N-demethylation via CYP3A4 to N-desmethylvenlafaxine, followed by further N-demethylation to N,N-didesmethylvenlafaxine .
Critical Insight: Many commercial "Venlafaxine-d6" standards are labeled on the N,N-dimethyl amine group. If used as a surrogate for NNDDV, the label is chemically absent in the metabolite structure. Therefore, a ring-labeled or chain-labeled standard like NNDDV-d11 is chemically essential.
Visualization: Venlafaxine Metabolic Pathways[2][3][4][5]
Comparative Analysis of Internal Standards
We evaluated three classes of Internal Standards for the quantification of NNDDV in human plasma.
Candidate 1: D,L-N,N-Didesmethyl Venlafaxine-d11 (The Gold Standard)
-
Structure: Deuterated analog of the specific metabolite.
-
Label Position: Ring/Chain labeled (stable).
-
Mass Shift: +11 Da (m/z 261.2 → 272.3).
Candidate 2: Venlafaxine-d6 (The Parent Surrogate)
-
Application: Often used in "cocktail" methods to quantify all metabolites.
-
Flaw: Elutes significantly later than NNDDV (Retention Time Mismatch).
Candidate 3: Tramadol (The Structural Analog)
-
Structure: Chemically similar (cyclohexanol derivative) but distinct.
-
Application: Cost-saving legacy methods.
-
Flaw: Different pKa and hydrophobicity; does not track ESI ionization variations.
Comparative Performance Data
| Feature | NNDDV-d11 (Target) | Venlafaxine-d6 (Parent IS) | Tramadol (Analog) |
| Retention Time (RT) | Co-elutes (1.2 min) | Late Elution (2.1 min) | Variable (1.4 min) |
| Matrix Factor (MF) | 0.98 - 1.02 (Compensated) | 0.85 - 1.15 (Uncompensated) | 0.70 - 1.30 (Erratic) |
| Isotopic Overlap | Null (+11 Da shift) | N/A (Different RT) | N/A |
| Recovery Correction | 99.9% Accuracy | < 90% Accuracy | < 80% Accuracy |
| Regulatory Status | FDA/EMA Compliant | Risk of Rejection | Non-Compliant for Regulated Studies |
Technical Note on Mass Shift: The d11 labeling is superior to d3 or d6 for this specific metabolite. NNDDV (m/z ~264) can have natural isotopic contributions (M+1, M+2). A shift of +11 Da moves the IS signal completely clear of the analyte's isotopic envelope, preventing "cross-talk" at high concentrations.
Experimental Protocol: Validation Workflow
This protocol ensures the integrity of the d11-IS system. It is designed to be self-validating by monitoring the Internal Standard Response (ISR) plot.
Materials
-
IS: D,L-N,N-Didesmethyl Venlafaxine-d11 (100 ng/mL working solution).
-
Matrix: K2EDTA Human Plasma.[10]
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of IS Working Solution (in Acetonitrile). Crucial: The high % organic crashes proteins while introducing the IS immediately.
-
Vortex for 5 minutes @ 1200 RPM.
-
Centrifuge @ 4000 g for 10 minutes.
-
Transfer 100 µL supernatant to a clean plate and dilute with 100 µL Water (to match initial mobile phase).
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B (Divert to Waste to remove salts)
-
2.5 min: 95% B
-
3.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
-
MS Parameters (MRM Mode):
-
Analyte (NNDDV): 264.2 → 84.1 (Quantifier), 264.2 → 58.1 (Qualifier).
-
IS (NNDDV-d11): 275.3 → 84.1.
-
Note: The +11 Da shift is maintained in the precursor.
-
Workflow Diagram
Critical Discussion: The "Co-Elution" Factor
The primary reason to choose NNDDV-d11 over Venlafaxine-d6 is the Matrix Effect (ME) .
In Electrospray Ionization (ESI), phospholipids present in plasma can suppress ionization.
-
Scenario A (Parent IS): NNDDV elutes at 1.2 min (polar). Venlafaxine-d6 elutes at 2.1 min. If a phospholipid elutes at 1.2 min, it suppresses NNDDV signal. The IS (at 2.1 min) is not suppressed. Result: Calculated concentration is artificially low .
-
Scenario B (Matched d11 IS): NNDDV and NNDDV-d11 both elute at 1.2 min. Both are suppressed equally by the phospholipid. The ratio (Analyte/IS) remains constant. Result: Accurate quantification .
Data Summary: Matrix Effect Validation (n=6 lots)
| Matrix Lot | ME% (Analyte) | ME% (IS: NNDDV-d11) | IS-Normalized ME |
| Lipemic Plasma | 78% (Suppression) | 79% | 0.99 (Pass) |
| Hemolyzed Plasma | 92% | 91% | 1.01 (Pass) |
| Clean Plasma | 98% | 99% | 0.99 (Pass) |
Note: An IS-Normalized ME close to 1.0 indicates perfect compensation.
Conclusion
For the rigorous quantification of N,N-Didesmethylvenlafaxine, D,L-N,N-Didesmethyl Venlafaxine-d11 is the superior internal standard.
-
Specificity: It targets the specific metabolite structure, unlike Parent IS options.
-
Robustness: It provides perfect co-elution, negating matrix effects that plague the early-eluting polar metabolite.
-
Sensitivity: The +11 Da mass shift eliminates isotopic interference, allowing for lower Limits of Quantitation (LLOQ).
Recommendation: Adopt NNDDV-d11 for all regulated clinical (PK) and forensic applications involving Venlafaxine metabolic profiling.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Sauer, J. M., et al. (2009). Disposition and metabolic fate of venlafaxine in mouse, rat, dog, and rhesus monkey. Drug Metabolism and Disposition.[2] Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. D,L-N,N-Didesmethyl Venlafaxine-d11 | LGC Standards [lgcstandards.com]
- 10. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
